molecular formula C8H9NO3 B1371295 Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 57785-85-0

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Numéro de catalogue: B1371295
Numéro CAS: 57785-85-0
Poids moléculaire: 167.16 g/mol
Clé InChI: BTLPIHZIMJTFNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-7(10)5-6/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLPIHZIMJTFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Navigating the Spectral Landscape of Pyridinone-Based Heterocycles: A Guide to NMR Data Interpretation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of NMR in Heterocyclic Drug Discovery

In the realm of medicinal chemistry and drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 2-oxo-1,2-dihydropyridine (also known as 2-pyridone) scaffold is a privileged structure, appearing in numerous biologically active molecules. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of such organic compounds. This guide aims to provide a detailed technical overview of the ¹H and ¹³C NMR spectral data for a key exemplar of this class: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate .

This document will delve into the theoretical underpinnings and practical interpretation of the NMR spectra of this molecule. By understanding the chemical shifts, coupling constants, and multiplicities, researchers can gain profound insights into the electronic environment and connectivity of each atom within the molecule. This knowledge is critical for confirming successful synthesis, identifying impurities, and providing a foundational dataset for further computational and experimental studies.

The Molecular Subject: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

The molecule at the core of this guide is a dihydropyridine derivative featuring a carbonyl group at the 2-position, rendering it a 2-pyridone, and an ethyl carboxylate group at the 4-position. Its structure presents a unique electronic landscape, with a mix of sp² and sp³ hybridized atoms, heteroatoms (nitrogen and oxygen), and an electron-withdrawing ester functionality, all of which influence the magnetic environments of the constituent protons and carbons.

To facilitate a clear understanding of the forthcoming NMR data, the standardized numbering of the atoms in the ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate molecule is presented below. This numbering will be used consistently throughout the guide for spectral assignments.

Caption: Molecular structure and atom numbering of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environments within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, with deshielded protons (those near electronegative atoms or in regions of low electron density) appearing at higher chemical shifts (downfield). The multiplicity of a signal (e.g., singlet, doublet, triplet, quartet) arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons. The coupling constant (J), measured in Hertz (Hz), is the distance between the peaks in a multiplet and is a measure of the strength of the coupling interaction.

Note: Despite extensive searches of scientific literature and spectral databases, publicly available, experimentally verified ¹H and ¹³C NMR data for ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate could not be located. The following data is a predicted spectrum based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These predictions are intended to serve as a guide for researchers and should be confirmed with experimental data.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
N1-H 10.0 - 12.0Broad Singlet-
C6-H ~7.5Doublet~7.5
C5-H ~6.5Doublet of Doublets~7.5, ~2.0
C3-H ~6.8Doublet~2.0
O-CH₂ -CH₃~4.3Quartet~7.1
O-CH₂-CH₃ ~1.3Triplet~7.1

Rationale Behind the Predicted Assignments:

  • N1-H (Amide Proton): The proton attached to the nitrogen is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. This results in a broad singlet at a very downfield chemical shift.

  • C6-H, C5-H, and C3-H (Ring Protons): These vinylic protons on the dihydropyridine ring are in the olefinic region of the spectrum.

    • C6-H: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with the C5-H proton.

    • C5-H: This proton is coupled to both the C6-H and C3-H protons. The larger coupling constant will be from the vicinal coupling with C6-H, and a smaller long-range coupling is expected with C3-H, resulting in a doublet of doublets.

    • C3-H: This proton is adjacent to the carbon bearing the ester group and is expected to show a smaller coupling to the C5-H proton, appearing as a doublet.

  • O-CH₂-CH₃ (Ethyl Ester Protons):

    • -OCH₂-: The methylene protons are directly attached to the electronegative oxygen atom of the ester group, causing them to be deshielded and appear as a quartet due to coupling with the three methyl protons.

    • -CH₃: The methyl protons are further from the electronegative oxygen and are therefore more shielded, appearing as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is influenced by its hybridization, the electronegativity of attached atoms, and steric effects. As ¹³C has a low natural abundance, and proton decoupling is typically employed, the signals usually appear as sharp singlets.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C 2 (C=O)~165
C 4~145
C 6~140
C 3~115
C 5~110
C =O (Ester)~168
O-C H₂-CH₃~61
O-CH₂-C H₃~14

Rationale Behind the Predicted Assignments:

  • Carbonyl Carbons (C2 and Ester C=O): The carbon atoms of the carbonyl groups are the most deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atoms, and thus appear at the most downfield chemical shifts.

  • Ring Carbons (C3, C4, C5, C6): These sp² hybridized carbons of the dihydropyridine ring will appear in the olefinic/aromatic region of the spectrum.

    • C4 and C6: These carbons are attached to the electron-withdrawing ester group and the nitrogen atom, respectively, and are expected to be the most deshielded of the ring carbons.

    • C3 and C5: These carbons are expected to be more shielded relative to C4 and C6.

  • Ethyl Ester Carbons (O-CH₂-CH₃):

    • -OCH₂-: The methylene carbon is directly attached to the electronegative oxygen atom and is therefore deshielded.

    • -CH₃: The methyl carbon is the most shielded carbon in the molecule, appearing at the most upfield chemical shift.

Experimental Protocol: A Self-Validating System

To obtain high-quality and reliable NMR data for ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, a rigorous and well-defined experimental protocol is essential.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and match the probe for the ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines.

3. Data Acquisition: a. ¹H NMR: i. Acquire a standard one-dimensional ¹H spectrum. ii. Optimize the spectral width, acquisition time, and relaxation delay. iii. Use a sufficient number of scans to achieve a good signal-to-noise ratio. b. ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. c. 2D NMR (for complete assignment): i. COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. ii. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. iii. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is invaluable for assigning quaternary carbons.

4. Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal. d. Integrate the ¹H signals to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

The following diagram illustrates the workflow for comprehensive NMR-based structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR ft Fourier Transform H1_NMR->ft C13_NMR 1D ¹³C NMR C13_NMR->ft COSY 2D COSY COSY->ft HSQC 2D HSQC HSQC->ft HMBC 2D HMBC HMBC->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing (TMS) phasing->referencing assign_1H Assign ¹H Spectrum (δ, J, multiplicity) referencing->assign_1H correlate_2D Correlate with 2D Data assign_1H->correlate_2D assign_13C Assign ¹³C Spectrum (δ) assign_13C->correlate_2D structure Final Structure Elucidation correlate_2D->structure

Caption: A comprehensive workflow for NMR-based structural elucidation.

Conclusion and Future Outlook

This technical guide has provided a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate. While the presented data is based on well-established spectroscopic principles and analysis of analogous structures, it is imperative for researchers to acquire experimental data for this specific compound to confirm these predictions. The detailed experimental protocol outlined herein provides a robust framework for obtaining high-quality, publishable NMR data.

As the field of drug discovery continues to evolve, the demand for rapid and accurate structural characterization will only increase. A thorough understanding of NMR spectroscopy is, and will remain, a cornerstone of synthetic and medicinal chemistry. It is our hope that this guide will serve as a valuable resource for scientists working with pyridinone-based heterocycles, enabling them to confidently interpret their spectral data and accelerate their research endeavors.

References

As this guide provides predicted data due to the absence of publicly available experimental spectra for the specific title compound, direct citations for the data tables are not applicable. The principles of NMR spectroscopy and chemical shift prediction are based on foundational knowledge in the field, as found in standard organic chemistry and spectroscopy textbooks.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Crystal Structure Analysis and Synthetic Utility of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is a highly versatile heterocyclic building block strategically utilized in modern drug discovery and the development of advanced magnetic resonance imaging (MRI) contrast agents. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system. Its defining characteristic is its lactam-lactim (2-pyridone vs. 2-hydroxypyridine) tautomerism. Understanding the solid-state crystallography and the solution-phase ambident reactivity of this scaffold is critical for researchers aiming to leverage it in complex synthetic workflows.

This whitepaper provides a comprehensive analysis of the crystallographic signatures of the 2-oxopyridine core, details the causality behind structural determination protocols, and outlines its downstream application in synthesizing hexadentate Gadolinium(III) complexes.

Tautomeric Equilibrium and Ambident Reactivity

The core complexity of ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate lies in its ability to exist in two tautomeric forms: the 2-oxo form (lactam) and the 2-hydroxy form (lactim). In the solid state, the keto (lactam) form is overwhelmingly preferred due to the thermodynamic stability provided by intermolecular hydrogen bonding.

When dissolved in alkaline media, deprotonation yields an ambident anion. The causality of subsequent functionalization depends heavily on the electrophile and the reaction conditions. As demonstrated in studies of 2-oxopyridine systems 1, N-alkylation is typically the thermodynamic product, while O-alkylation is the kinetic product. For researchers synthesizing complex chelators, controlling this selectivity is paramount to preventing unwanted polymerization or side reactions during downstream amide coupling.

G Lactam 2-Oxo Form (Lactam) N-H / C=O Lactim 2-Hydroxy Form (Lactim) N / O-H Lactam->Lactim Tautomerization Ambident Ambident Anion Intermediate Lactam->Ambident Base (-H+) Lactim->Ambident Base (-H+) N_Alkyl N-Alkylation Product (Thermodynamic) Ambident->N_Alkyl Electrophile (N-attack) O_Alkyl O-Alkylation Product (Kinetic) Ambident->O_Alkyl Electrophile (O-attack)

Caption: Tautomeric equilibrium and ambident reactivity pathways of 2-oxopyridines.

Crystallographic Signatures and Molecular Geometry

Single-crystal X-ray diffraction (XRD) is the definitive method for resolving the tautomeric state of the molecule. In the crystal lattice, 2-oxopyridine derivatives characteristically form centrosymmetric dimers held together by a pair of strong N—H···O hydrogen bonds, creating an R22​(8) ring motif .

The structural proof of the lactam form relies on two critical geometric parameters:

  • Bond Lengths: The C=O bond length in the keto form is typically ~1.24 Å, which is significantly shorter than a C-OH single bond (~1.33 Å) expected in the enol form. Furthermore, the N-C bond adjacent to the carbonyl is shorter than a standard single bond due to resonance within the 6π-electron aromatic system.

  • Proton Localization: High-quality diffraction data allows the labile hydrogen atom to be located directly on the nitrogen atom via difference Fourier maps, confirming the N-H state.

To illustrate the expected structural metrics for this class of compounds, the crystallographic parameters for a highly characterized, closely related precursor—3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl ester—are summarized below 2.

Quantitative Crystallographic Data Summary
ParameterValue
Compound 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl ester
Crystal System Triclinic
Space Group P1̄
Unit Cell Dimension a 7.4801(3) Å
Unit Cell Dimension b 8.0671(3) Å
Unit Cell Dimension c 8.3457(4) Å
Angle α 72.242(2)°
Angle β 80.693(2)°
Angle γ 69.943(3)°
Volume 449.60(3) ų
Z (Molecules per unit cell) 2
Final R-factor 0.042

Experimental Protocol: Single-Crystal X-Ray Diffraction

To ensure scientific integrity, the following protocol represents a self-validating system. If the incorrect tautomer is modeled during refinement, the residual electron density map will trigger severe CheckCIF alerts, mathematically proving the error.

Step-by-Step Methodology
  • Crystallization (Thermodynamic Control): Dissolve the compound in a minimal amount of a polar aprotic/protic solvent mixture (e.g., ethyl acetate/methanol). Causality: Slow evaporation over several days allows the molecules to thermodynamically assemble into the highly stable R22​(8) hydrogen-bonded dimers, yielding X-ray quality single crystals.

  • Crystal Mounting: Select a pristine, block-like crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a cryoloop. Causality: The oil prevents solvent evaporation from the crystal lattice and protects the sample from atmospheric moisture, preserving the internal order.

  • Data Collection (Cryogenic Conditions): Transfer the loop to the diffractometer goniometer under a stream of cold nitrogen gas (typically 200 K or 100 K). Causality: Lowering the temperature drastically reduces atomic thermal vibrations (thermal displacement ellipsoids). This is an absolute necessity for accurately locating the low-electron-density hydrogen atom on the nitrogen to definitively prove the lactam tautomer.

  • Structure Solution: Use direct methods (e.g., SHELXT) to solve the phase problem and locate the heavy atoms (C, N, O).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Causality: The H atoms attached to carbon are placed in calculated positions, but the critical N-H proton must be located from the difference Fourier map and refined freely to validate the tautomeric state.

G Step1 1. Crystallization (Thermodynamic Control) Step2 2. Crystal Mounting (Paratone Oil) Step1->Step2 Step3 3. Data Collection (200K, Cu/Mo Kα) Step2->Step3 Step4 4. Structure Solution (Direct Methods) Step3->Step4 Step5 5. Refinement (SHELXL, Least-Squares) Step4->Step5

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Application: Synthesis of High-Relaxivity MRI Contrast Agents

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is not just a structural curiosity; it is a vital precursor. One of its most impactful applications is in the synthesis of hexadentate hydroxypyridonate Gadolinium(III) complexes, which serve as highly stable, high-relaxivity MRI contrast agents 2.

The Causality of the Synthetic Workflow

Why use the ethyl ester specifically? The ethyl group provides the perfect balance of lipophilicity for early-stage organic synthesis while remaining easily hydrolyzable under mild basic conditions when the free carboxylic acid is required for amide coupling.

  • O-Benzylation (Protection): The 2-oxo group is reacted with benzyl bromide in the presence of a base ( K2​CO3​ ). Causality: Because the 2-pyridone ring is ambident, leaving it unprotected during subsequent amide couplings would allow the oxygen to act as a nucleophile, leading to polymerization. O-benzylation kinetically locks the molecule in the lactim-ether form.

  • Saponification: The ethyl ester is hydrolyzed using NaOH to yield the free carboxylic acid.

  • Amide Coupling: The acid is activated and coupled to a tripodal amine scaffold (e.g., TREN - tris(2-aminoethyl)amine). Causality: The tripodal structure ensures that three bidentate hydroxypyridonate arms are perfectly pre-organized to wrap around a single metal ion.

  • Deprotection and Metallation: The benzyl groups are removed via acidic hydrolysis, and the ligand is reacted with GdCl3​ . Causality: The resulting hydroxypyridonate ligands possess an intermediate basicity that forms exceptionally stable Gd(III) complexes at a physiological pH of 7.4, preventing the release of toxic free gadolinium in vivo.

G Precursor Ethyl 2-oxo-1,2- dihydropyridine-4- carboxylate Protect O-Benzylation (Lock Tautomer) Precursor->Protect Saponify Ester Hydrolysis (Generate Acid) Protect->Saponify Couple Amide Coupling (Tripodal Amine) Saponify->Couple Deprotect Deprotection & Gd(III) Chelation Couple->Deprotect

Caption: Synthetic causality pathway from the ethyl ester precursor to Gd(III) MRI contrast agents.

Conclusion

The rigorous crystallographic analysis of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate provides the foundational truth required for its chemical manipulation. By understanding the thermodynamic preference for the lactam tautomer and the kinetic pathways of its ambident anion, researchers can rationally design synthetic routes that bypass side reactions. Whether utilized as a pharmaceutical intermediate or as the chelating arms of an advanced MRI contrast agent, mastering the physical chemistry of this heterocyclic scaffold is the key to unlocking its full therapeutic and diagnostic potential.

References

  • Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems Source: MDPI
  • 2-Oxo-1,2-dihydropyridine-6-carboxylic Acid Source: Acta Crystallographica Section C (IUCr)
  • Toward Optimized High-Relaxivity MRI Agents: The Effect of Ligand Basicity on the Thermodynamic Stability of Hexadentate Hydroxypyridonate/Catecholate Gadolinium(III)

Sources

Technical Guide: Physical and Chemical Properties of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (CAS: 57785-85-0) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development [1]. Featuring a 2-pyridone core and an electron-withdrawing ester group at the C4 position, this scaffold is a privileged structure for synthesizing kinase inhibitors, protein-protein interaction modulators, and novel anti-infective agents.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics (specifically lactam-lactim tautomerism), and field-proven synthetic methodologies, designed to equip researchers with actionable, self-validating protocols for selective functionalization.

Physicochemical Profile

The physical and chemical properties of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate are dictated by its conjugated π -system and the capacity for intermolecular hydrogen bonding. The ester moiety at the 4-position withdraws electron density from the ring, lowering the pKa of the N-H proton compared to unsubstituted 2-pyridone, thereby influencing its solubility and reactivity profiles.

Table 1: Key Physical and Chemical Properties
PropertyValue / Description
Chemical Name Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate
CAS Registry Number 57785-85-0 [1]
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol [2]
SMILES CCOC(=O)C1=CC(=O)NC=C1
Appearance Off-white to pale yellow solid
Melting Point ~150 °C – 170 °C (Predicted, based on H-bonding)
Boiling Point ~350 °C – 400 °C at 760 mmHg (Predicted)
Density ~1.25 g/cm³ (Predicted)
Solubility High in DMSO, DMF; Moderate in MeOH, EtOH; Low in Hexane
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 3 (C=O, Ester C=O, Ester -O-)

Structural Dynamics: Tautomerism and Ambident Reactivity

A critical feature of the 2-pyridone core is its ability to undergo proton-transfer tautomerization between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms [3].

  • Thermodynamic Preference: In the gas phase or non-polar solvents, the 2-hydroxypyridine form is slightly favored due to aromatic stabilization. However, in polar solvents (e.g., water, DMSO) and the solid state, the 2-pyridone (lactam) form predominates due to superior dipole-dipole interactions and the formation of highly stable hydrogen-bonded dimers [4].

  • Causality in Reactivity: Deprotonation of this scaffold yields an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer." Consequently, the choice of electrophile, solvent, and base strictly dictates whether N-alkylation or O-alkylation occurs [5].

Tautomerism Pyridone 2-Pyridone Form (Lactam, N-H) Favored in Polar Solvents Hydroxypyridine 2-Hydroxypyridine Form (Lactim, O-H) Favored in Non-Polar Solvents Pyridone->Hydroxypyridine Proton Transfer Base Deprotonation (Ambident Anion) Pyridone->Base Base (-H+) Hydroxypyridine->Base Base (-H+)

Caption: Tautomeric equilibrium of the 2-pyridone core and generation of the ambident anion.

Experimental Workflows: Regioselective N-Alkylation

In drug discovery, N-substituted 2-pyridones are highly sought after. Traditional alkylation methods often suffer from poor regioselectivity (yielding mixtures of N- and O-alkylated products) and require harsh conditions.

To ensure high scientific integrity and reproducibility, the following protocol leverages a micellar aqueous system to achieve mild, highly regioselective N-alkylation. The use of a surfactant (Tween 20) creates hydrophobic nanoreactors in water, increasing the local concentration of the organic reactants and driving the S_N2 displacement at the nitrogen center [6].

Protocol: Micellar N-Alkylation of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Reagents & Materials:

  • Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv, 1.0 mmol, 167 mg)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 equiv, 1.2 mmol)

  • Potassium carbonate ( K2​CO3​ ) (1.5 equiv, 1.5 mmol, 207 mg)

  • Tween 20 (2% w/w aqueous solution, 3.0 mL)

  • Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • System Initialization: To a 10 mL round-bottom flask, add 167 mg of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate and 207 mg of K2​CO3​ .

    • Causality: K2​CO3​ is a mild base sufficient to deprotonate the N-H (pKa ~11) without hydrolyzing the C4 ethyl ester.

  • Micelle Formation: Add 3.0 mL of the 2% w/w Tween 20 aqueous solution. Stir at 500 rpm for 5 minutes at room temperature to ensure the formation of a homogeneous micellar suspension.

  • Electrophile Addition: Dropwise add the alkyl halide (1.2 mmol).

  • Reaction Execution: Stir the mixture vigorously at room temperature (for activated halides like benzyl bromide) or heat to 70 °C (for unactivated secondary halides) for 12–24 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The N-alkylated product will typically elute later than the starting material on a reverse-phase C18 column and will show a distinct UV absorption profile compared to the O-alkylated byproduct.

  • Quench and Extraction: Dilute the reaction with 10 mL of distilled water and extract with Ethyl Acetate ( 3×10 mL). The micellar system will break upon dilution and solvent addition.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes:EtOAc gradient).

Workflow Start Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv) Reagents Add Alkyl Halide (1.2 equiv) + K2CO3 (1.5 equiv) Start->Reagents Micelle Aqueous Tween 20 (2% w/w) Micellar System Reagents->Micelle Reaction Vigorous Stirring (RT to 70°C) Micelle->Reaction Monitor LC-MS Monitoring (Verify N > O Selectivity) Reaction->Monitor Extraction Aqueous Quench & EtOAc Extraction Monitor->Extraction Product N-Alkylated Product (High Yield, >5:1 Selectivity) Extraction->Product

Caption: Step-by-step workflow for the regioselective micellar N-alkylation.

Applications in Drug Development

The inclusion of the ethyl ester at the C4 position of the 2-pyridone ring makes this compound an ideal bifunctional scaffold:

  • N1-Position: Can be alkylated or arylated to optimize lipophilicity (logP) and target specific hydrophobic pockets in protein active sites.

  • C4-Ester Position: Serves as a synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which is then readily coupled with various amines to form amides. This is a standard workflow in the generation of screening libraries for High-Throughput Screening (HTS).

By carefully controlling the tautomeric state and utilizing modern, green-chemistry protocols like micellar catalysis, drug development professionals can rapidly derivatize Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate into complex, biologically active architectures.

References

  • Hazra, M. K., et al. "2-Hydroxypyridine ↔ 2-Pyridone Tautomerization." The Journal of Physical Chemistry A, 110(29), 9130-9136, 2006. Available at:[Link]

  • Hegazi, S. A., et al. "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." International Journal of Molecular Sciences, 2016. Available at:[Link]

  • Maity, S., et al. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines." The Journal of Organic Chemistry, 2024. Available at:[Link]

  • Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(14), 3382–3385, 2015. Available at:[Link]

Pharmacokinetic properties of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Pharmacokinetic Profiling of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Derivatives: A Strategic Framework for Drug Development

Abstract

The 2-oxo-1,2-dihydropyridine scaffold is an emerging area of interest in medicinal chemistry, with derivatives showing potential as novel therapeutic agents.[1][2] The ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate core, in particular, presents a unique chemical architecture whose drug-like properties remain largely unexplored. A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its success, directly influencing efficacy, safety, and dosing regimen.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically characterize the pharmacokinetic (PK) properties of this novel chemical series. We will detail an integrated strategy, from early in silico and in vitro profiling to definitive in vivo studies, explaining the causal logic behind experimental choices and providing actionable protocols. The objective is to build a robust, self-validating data package that derisks candidates and accelerates their path toward clinical evaluation.

Introduction: The Imperative of Early PK Assessment

In modern drug discovery, attrition rates remain high, with poor pharmacokinetic properties being a primary cause of failure in preclinical and clinical development.[5] Early and systematic evaluation of ADME allows for the selection of candidates with a higher probability of success, guides structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPKR) studies, and ultimately reduces the time and cost of development.[5][6]

The ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate scaffold possesses structural motifs—such as an ester group susceptible to hydrolysis, a heterocyclic ring open to oxidative metabolism, and varying lipophilicity based on substitution—that necessitate a rigorous pharmacokinetic assessment. This document outlines the critical experiments and decision-making logic required to build a comprehensive DMPK (Drug Metabolism and Pharmacokinetics) profile for this promising class of compounds.

The Integrated Pharmacokinetic Workflow

A tiered and integrated approach is essential for efficient characterization. The workflow should progress from high-throughput, lower-cost methods to more complex, resource-intensive studies, with data from each stage informing the next.

PK_Workflow cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Pharmacokinetics in_silico In Silico ADME Prediction (LogP, pKa, Solubility) physchem Physicochemical Characterization (Solubility, Stability) in_silico->physchem Guide Experimentation permeability Permeability Assays (PAMPA, Caco-2) physchem->permeability Select Candidates metabolism Metabolic Stability (Microsomes, Hepatocytes) physchem->metabolism rodent_pk Rodent PK Study (Rat) (IV & PO Dosing) permeability->rodent_pk Prioritize for In Vivo cyp_inhibition CYP450 Inhibition metabolism->cyp_inhibition Investigate DDI Risk metabolism->rodent_pk Prioritize for In Vivo protein_binding Plasma Protein Binding (Equilibrium Dialysis) protein_binding->rodent_pk Prioritize for In Vivo bioanalysis Bioanalytical Method (LC-MS/MS) rodent_pk->bioanalysis pk_modeling PK Parameter Modeling (AUC, Cmax, t½, F%) bioanalysis->pk_modeling pk_modeling->in_silico Refine Models

Caption: Integrated workflow for pharmacokinetic characterization.

Phase 1: Foundational Physicochemical & In Silico Profiling

Before initiating cell-based or in vivo studies, it is crucial to understand the fundamental physicochemical properties of the derivatives, as these properties often govern their pharmacokinetic behavior.

In Silico Prediction

Computational tools provide a rapid, cost-effective first pass to estimate key ADME properties and flag potential liabilities.[7][8] These predictions help prioritize which compounds to synthesize and screen experimentally.

  • Lipophilicity (logP/logD): Governs membrane permeability, protein binding, and solubility. Dihydropyridine derivatives' interactions with grapefruit juice, which inhibits CYP3A4, have been shown to correlate with their lipophilicity.[9] A logD at pH 7.4 between 1 and 3 is often considered optimal for oral absorption.

  • Aqueous Solubility: Poor solubility can limit absorption and lead to formulation challenges.

  • pKa: The ionization state affects solubility and the ability to cross biological membranes.

  • Polar Surface Area (TPSA): A predictor of passive membrane permeability.

Experimental Physicochemical Characterization

In silico predictions must be confirmed experimentally.

  • Kinetic and Thermodynamic Solubility: These assays determine the solubility of a compound under specific conditions, which is critical for interpreting results from subsequent in vitro assays and for developing formulations for in vivo studies.[3][4]

  • Chemical Stability: Assesses the compound's stability in buffer at different pH values (e.g., pH 1.2 for stomach, pH 7.4 for blood) to ensure degradation is not mistaken for metabolism in later assays.[4]

Phase 2: Core In Vitro ADME Assays

In vitro assays are the cornerstone of ADME screening, providing quantitative data on a compound's behavior in controlled biological systems.[6][10]

Absorption: Assessing Membrane Permeability

A compound must cross the intestinal epithelium to be orally bioavailable.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that measures passive diffusion. It's a rapid way to screen out compounds with poor membrane-crossing potential.[4]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express key drug transporters (like P-glycoprotein, P-gp). It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.[4][10]

Distribution: Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to distribute into tissues and exert a pharmacological effect. High PPB can limit efficacy and clearance.

  • Methodology: Equilibrium Dialysis. This is the gold standard method. The compound is added to plasma in a semi-permeable chamber, which is dialyzed against a buffer. At equilibrium, the concentration in both chambers is measured to determine the bound and unbound fractions.

Metabolism: Stability and Enzyme Identification

Metabolism is a primary driver of drug clearance. Understanding metabolic stability is crucial for predicting a drug's half-life and dose.

  • Liver Microsomal Stability Assay: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[11][12] This assay determines the intrinsic clearance of a compound by these enzymes.

  • Hepatocyte Stability Assay: Using intact liver cells provides a more comprehensive picture, as it includes both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways.[4]

  • CYP450 Reaction Phenotyping: Identifies which specific CYP isoforms (e.g., CYP3A4, 2D6, 2C9) are responsible for metabolizing the compound.[13][14] This is critical for predicting potential drug-drug interactions (DDIs). For dihydropyridine derivatives, metabolism via CYP3A4 is particularly common.[11][15]

  • Preparation:

    • Thaw rat liver microsomes (RLMs) on ice. Prepare a master mix containing RLMs (final concentration 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4).

    • Prepare test compound stock solutions in a suitable organic solvent (e.g., DMSO) and dilute to a final concentration of 1 µM in the incubation mixture (final solvent concentration ≤0.5%).

  • Incubation:

    • Pre-warm the RLM master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (to fuel the CYP enzymes).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis & Quality Control:

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

    • Self-Validation: Include positive control compounds with known metabolic rates (e.g., testosterone for high clearance, warfarin for low clearance) to ensure the assay is performing correctly. A control incubation without NADPH should also be run to check for non-CYP-mediated degradation.

Metabolic_Stability_Workflow start Start prep_mics Prepare Microsome Master Mix (0.5 mg/mL) start->prep_mics prep_cpd Prepare Test Compound (1 µM final conc.) start->prep_cpd pre_warm Pre-warm at 37°C prep_mics->pre_warm prep_cpd->pre_warm add_nadph Initiate Reaction (Add NADPH) pre_warm->add_nadph time_points Sample at Time Points (0, 5, 15, 30, 60 min) add_nadph->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Caption: Experimental workflow for the in vitro metabolic stability assay.

Phase 3: Definitive In Vivo Pharmacokinetic Studies

After a compound shows a promising in vitro ADME profile (e.g., good permeability, moderate metabolic clearance, low-to-moderate protein binding), an in vivo study is warranted.[16] The rat is a common and appropriate species for initial PK studies.[17][18]

Study Design

A full PK study typically involves both intravenous (IV) and oral (PO) administration to different groups of animals.

  • IV Administration: Allows for the determination of absolute clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Data from the IV dose serves as the 100% bioavailability benchmark.

  • PO Administration: Provides data on oral absorption, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC). By comparing the dose-normalized AUC from the PO and IV routes, the absolute oral bioavailability (F%) can be calculated.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-5 per group), cannulated in the jugular vein for blood sampling.[17]

    • Acclimate animals for at least one week before the study.[16]

    • Fast animals overnight (~12 hours) before dosing but allow water ad libitum.

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The drug should be formulated in a suitable vehicle (e.g., saline with a co-solvent).

    • PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg). The drug is typically formulated as a suspension or solution.

  • Blood Sampling:

    • Collect serial blood samples (~100 µL) from the jugular vein cannula at pre-defined time points.

    • Typical IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Typical PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the drug concentration in plasma using a validated LC-MS/MS bioanalytical method.

Bioanalytical Method Validation

A robust and validated bioanalytical method is essential for generating reliable PK data.[19] The method, typically LC-MS/MS, must be validated for:

  • Selectivity and Specificity: No interference from endogenous plasma components.

  • Linearity, Accuracy, and Precision: The method must be reliable across the expected concentration range.[20]

  • Recovery: The efficiency of the sample extraction process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) must be consistent.[21]

  • Stability: The analyte must be stable in plasma under various conditions (freeze-thaw cycles, bench-top, long-term storage).

Data Analysis and Interpretation

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
AUC (Area Under the Curve) Total drug exposure over time.Reflects the extent of absorption and clearance.
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
t½ (Half-life) Time for plasma concentration to decrease by 50%.Determines dosing interval.
CL (Clearance) Volume of plasma cleared of drug per unit time.Primary parameter indicating drug elimination efficiency.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulation.A key parameter for oral drug viability. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[22]

Structure-Pharmacokinetic Relationships (SPKR)

Systematic structural modifications to the ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate core can be used to optimize its pharmacokinetic profile.

  • Ester Moiety: The ethyl ester at the 4-position is a potential site for hydrolysis by esterase enzymes. Modifying this to a more sterically hindered ester (e.g., tert-butyl) or an amide could increase metabolic stability. Studies on other dihydropyridines have shown that the nature of the ester groups significantly impacts plasma levels and activity.[23]

  • Pyridine Ring Substitution: Adding electron-withdrawing groups can make the ring less susceptible to oxidative metabolism by CYPs, potentially increasing half-life. Conversely, adding lipophilic groups may increase protein binding and volume of distribution.[24]

  • N-1 Position: Substitution at the N-1 position of the dihydropyridine ring can block certain metabolic pathways and modulate physicochemical properties like solubility and lipophilicity.

Conclusion

Characterizing the pharmacokinetic properties of a novel chemical series like the ethyl 2-oxo-1,2-dihydropyridine-4-carboxylates is a multi-faceted but essential undertaking. By employing the integrated, tiered strategy outlined in this guide—progressing from in silico prediction and fundamental physicochemical testing to robust in vitro ADME assays and definitive in vivo studies—drug development teams can make informed decisions with confidence. This systematic approach allows for the early identification of promising candidates, guides medicinal chemistry efforts to optimize drug-like properties, and builds a comprehensive data package necessary for regulatory submissions. Ultimately, a deep understanding of pharmacokinetics is the bridge between a promising molecule and a viable therapeutic.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Sibamba, T., Muriravanhu, G. C., & Bisenti, R. T. (2025, December 9). Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. Preprints.org. Retrieved from [Link]

  • Rode, N., Kale, K., & Terdale, S. (2026, March 10). One-pot synthesis and in silico ADME profiling of 1,4-dihydropyridine derivatives catalyzed by ProMSA ionic liquid under solvent-free conditions. Sciety. Retrieved from [Link]

  • Takahashi, D., et al. (2008). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-9. Retrieved from [Link]

  • Iwanami, M., et al. (1989). Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. Chemical and Pharmaceutical Bulletin, 37(9), 2465-2469. Retrieved from [Link]

  • Onoue, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-479. Retrieved from [Link]

  • Surendrakumar, R., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. RSC Advances, 14(46), 33965-33983. Retrieved from [Link]

  • Svyatovid, E., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1599-1611. Retrieved from [Link]

  • Yamamoto, T., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 16(4), 798-802. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Svyatovid, E., et al. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. Retrieved from [Link]

  • Svyatovid, E., et al. (2022). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Journal of Cheminformatics, 14(1), 58. Retrieved from [Link]

  • Uesawa, Y., & Mohri, K. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Yakugaku Zasshi, 128(1), 117-122. Retrieved from [Link]

  • PubChem. (n.d.). 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved from [Link]

  • Bagdane, S. B., Dighe, R. D., & Dash, A. K. (2024). In-Silico ADME, Toxicity and Molecular Docking Studies of Dihydropyrimidine Derivatives as Dual Dihydrofolate Reductase and DPP-. Impactfactor. Retrieved from [Link]

  • Dyachenko, V. D., & Dyachenko, I. V. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. Retrieved from [Link]

  • Fedoseev, S. V., Lipin, K. V., & Ershov, O. V. (2022). Synthesis and Antiproliferative Activity of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. Pharmaceutical Chemistry Journal, 56(3), 325-328. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids. Retrieved from [Link]

  • El-Maghraby, A. M., & El-Sayed, H. A. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), 493-498. Retrieved from [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396. Retrieved from [Link]

  • Mrozek, M., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 421. Retrieved from [Link]

  • Wang, L., et al. (2015). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. Molecules, 20(9), 15936-15949. Retrieved from [Link]

  • de Bruijn, P., et al. (2018). Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 149, 475-481. Retrieved from [Link]

  • Kumar, V. S., & Kumar, B. V. (2017). Development and Validation of Bioanalytical Method for the Determination of Cobicistat from Human Plasma. Asian Journal of Pharmaceutical Analysis, 7(4), 224-230. Retrieved from [Link]

  • Palacino, J. J., et al. (1995). Pharmacokinetics of 2-oxothiazolidine-4-carboxylate, a cysteine prodrug, and cysteine. Journal of Pharmaceutical Sciences, 84(3), 329-333. Retrieved from [Link]

  • People, C., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 64(19), 14389-14402. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 4). Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates. Retrieved from [Link]

  • Informative Journals. (2024, October 15). Development and Validation of Bioanalytical Method for Simultaneous Quantification of Anti-Hypertensive Drugs by Using HPLC. Retrieved from [Link]

  • Cameron, M. (n.d.). Research. The Wertheim UF Scripps Institute. Retrieved from [Link]

  • Kosman, V. M., et al. (2021). Comparative Pharmacokinetics Study of 1-[2-(2-benzoylphenoxy)ethyl]-6-methyluracil Substance and its Solid Dispersion Systems on Rabbits. Drug development & registration, 10(2), 35-42. Retrieved from [Link]

  • Zhou, J., et al. (2025, October 25). Cyp3a4-Mediated in vitro Metabolism and in vivo Disposition of Lorlatinib in Rats. Dove Medical Press. Retrieved from [Link]

Sources

Preclinical Safety and In Vitro Toxicity Profiling of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (EODPC), identified by CAS number 57785-85-0, is a highly versatile chemical intermediate utilized extensively in the design and synthesis of biologically active heterocyclic compounds, including potential anti-proliferative agents and LSD1 inhibitors[1]. Despite its utility as a lead-like scaffold in medicinal chemistry, chemical safety repositories flag this compound under the Globally Harmonized System (GHS) for Acute Toxicity (Category 4) across oral, dermal, and inhalation routes, as well as Specific Target Organ Toxicity - Single Exposure (STOT SE 3) [2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between early-stage chemical synthesis and preclinical safety. This guide establishes a self-validating in vitro toxicity screening cascade specifically tailored to the physicochemical liabilities of the 2-pyridone scaffold, ensuring robust, reproducible, and mechanistically grounded safety profiling.

Chemical Profile & Mechanistic Toxicology

The toxicological behavior of EODPC is heavily influenced by its structural motifs:

  • The Ethyl Carboxylate Ester: Highly susceptible to rapid hydrolysis by ubiquitous intracellular carboxylesterases (CES1/CES2), yielding 2-oxo-1,2-dihydropyridine-4-carboxylic acid.

  • The 2-Pyridone Ring: While generally stable, substituted 2-pyridones can undergo cytochrome P450 (CYP450)-mediated oxidation, potentially forming reactive electrophilic intermediates.

The Causality of Toxicity: The GHS classification of STOT SE 3 typically indicates respiratory tract irritation or transient systemic toxicity[2]. In vitro, this manifests as cellular stress. If the parent compound or its hydrolyzed metabolite accumulates, it can induce Reactive Oxygen Species (ROS), triggering the Keap1-Nrf2-ARE cytoprotective pathway. Consequently, our screening cascade must evaluate baseline cytotoxicity, DNA reactivity (genotoxicity), and metabolic stability (hepatotoxicity).

Standardized In Vitro Toxicity Screening Cascade

Cytotoxicity Assessment (HepG2 & HEK293)

Objective: Quantify the impact of EODPC on baseline cellular metabolism and viability. Causality: HepG2 cells provide a metabolically competent hepatic model to assess liver-specific liabilities, while HEK293 cells serve as a baseline renal model to investigate the systemic clearance liabilities associated with STOT SE classifications. We utilize ATP quantitation (CellTiter-Glo) because ATP depletion is a direct, early indicator of mitochondrial toxicity and membrane compromise.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of EODPC (CAS 57785-85-0)[3] in 100% DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 1000 µM (Final DMSO concentration 0.5%).

  • Treatment: Treat cells with EODPC. Include 0.5% DMSO as a vehicle control and Promethazine (50 µM) as a self-validating positive control for cytotoxicity.

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Genotoxicity Profiling (Ames & Micronucleus)

Objective: Determine if the 2-pyridone scaffold or its metabolites induce point mutations or clastogenic (chromosome-breaking) damage. Causality: Heterocyclic rings can occasionally act as DNA intercalating agents. The Ames test evaluates direct mutagenicity, while the In Vitro Micronucleus assay detects structural chromosomal damage. Both assays are run with and without S9 metabolic activation to account for CYP-generated reactive species.

Step-by-Step Protocol (Micronucleus Assay):

  • Culture: Cultivate TK6 human lymphoblastoid cells in RPMI 1640 medium.

  • Exposure: Expose cells to EODPC (up to 1 mM) for 4 hours in the presence of 2% v/v rat liver S9 fraction, and for 24 hours in the absence of S9.

  • Positive Controls: Use Cyclophosphamide (requires S9 activation) and Vinblastine (no S9 required) to validate the assay's metabolic and clastogenic sensitivity.

  • Fixation & Staining: Arrest cells, fix with methanol/acetic acid, and stain with DAPI.

  • Analysis: Score at least 2,000 binucleated cells per concentration via flow cytometry or high-content imaging for the presence of micronuclei.

Hepatotoxicity & Reactive Metabolite Trapping

Objective: Assess CYP450-mediated bioactivation and the formation of electrophilic intermediates. Causality: Idiosyncratic drug toxicity is often driven by reactive metabolites covalently binding to cellular proteins. By incubating EODPC with Human Liver Microsomes (HLM) and an excess of Glutathione (GSH), we can "trap" these transient electrophiles as stable GSH adducts, directly validating the mechanistic basis of its Acute Tox 4 profile.

Step-by-Step Protocol:

  • Reaction Mixture: Combine 1 mg/mL HLM, 10 µM EODPC, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts).

Quantitative Data & Threshold Summaries

Table 1: Physicochemical & Hazard Profile of EODPC

Property / HazardValue / ClassificationSource
CAS Number 57785-85-0Capot Chemical[3]
Molecular Weight 167.16 g/mol Capot Chemical[3]
Molecular Formula C8H9NO3Capot Chemical[3]
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)NextSDS[2]
Target Organ Toxicity STOT SE 3NextSDS[2]

Table 2: In Vitro Assay Acceptance Criteria & Expected Thresholds

AssayCell Line / MatrixPositive ControlAcceptance CriterionExpected EODPC Profile
Cytotoxicity HepG2 / HEK293PromethazineZ'-factor > 0.5IC₅₀ > 50 µM (Moderate)
Genotoxicity TK6 CellsCyclophosphamideDose-dependent MN increaseNegative (Non-clastogenic)
GSH Trapping HLMAcetaminophenAdduct detection via LC-MSLow/Trace adducts

Visualizations

The following diagrams map the logical progression of the safety evaluation and the putative cellular response to the EODPC scaffold.

Workflow A EODPC (CAS 57785-85-0) B Cytotoxicity (HepG2 / HEK293) A->B C Genotoxicity (Ames / Micronucleus) A->C D Hepatotoxicity (HLM / CYP450) A->D E Safety Profile Synthesis B->E C->E D->E

Figure 1: Standardized In Vitro Toxicity Screening Cascade for EODPC.

Pathway EODPC EODPC (Parent Scaffold) Esterase Carboxylesterases (CES1/CES2) EODPC->Esterase Hydrolysis Metabolite 2-oxo-1,2-dihydropyridine -4-carboxylic acid Esterase->Metabolite ROS Reactive Oxygen Species (ROS) Metabolite->ROS High Dose Accumulation Keap1 Keap1 Oxidation ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Translocation Keap1->Nrf2 Dissociation ARE ARE Gene Transcription (Cytoprotection) Nrf2->ARE Nuclear Import

Figure 2: Putative Metabolic Activation and Nrf2 Cellular Stress Signaling Pathway.

References

  • Title: Synthesis and Pharmacological Characterization Containing Heterocyclic Compounds as Potential Therapeutic Agents Source: Publikationsserver der Universität Regensburg URL: 1

  • Title: 57785-85-0 | Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Source: Capot Chemical URL: 3

  • Title: ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate - NextSDS Source: NextSDS URL: 2

Sources

Mechanistic Profiling of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (EODPC, CAS 57785-85-0) is widely recognized as a versatile organic building block. However, in the realm of drug discovery, its unique structural topology elevates it to a privileged pharmacophore scaffold. EODPC is particularly valuable in the 1[1], designed to act as competitive inhibitors of Shikimate Dehydrogenase (SDH). Because the shikimate metabolic pathway is essential for the survival of bacteria (such as Mycobacterium tuberculosis) and fungi, but entirely absent in mammals, EODPC derivatives represent a highly selective frontier for novel antimicrobial agents. This technical guide dissects the mechanism of action of EODPC derivatives, detailing the biochemical rationale, self-validating assay protocols, and quantitative structure-activity relationships (SAR).

Chemical Biology & Pharmacophore Rationale

The biological efficacy of EODPC derivatives is not coincidental; it is rooted in precise structural mimicry of 3-dehydroshikimic acid, the natural substrate of SDH. As an Application Scientist, understanding why this scaffold works is critical before running any assay:

  • The 2-Pyridone Core: The 1,2-dihydropyridine-2-oxo ring system effectively mimics the transition state of the substrate's cyclohexene ring. It provides a rigid, planar framework that fits precisely into the hydrophobic pocket of the SDH active site[1].

  • The 4-Carboxylate Moiety: The esterified carboxylate group (ethyl ester) serves a dual purpose. In whole-cell biological assays, the lipophilic ethyl group enhances membrane permeability across the notoriously thick, lipid-rich mycobacterial cell wall. Once intracellular, host esterases can hydrolyze the ester into the free carboxylic acid, which forms critical electrostatic interactions with conserved catalytic residues (e.g., Lysine and Arginine) in the SDH binding pocket.

  • Hydrogen Bonding Network: The nitrogen atom (N1) and the carbonyl oxygen (C2) act as distinct hydrogen bond donors and acceptors, anchoring the molecule against the NADPH cofactor binding domain.

Mechanistic Target: Shikimate Dehydrogenase (SDH)Shikimate Dehydrogenase (EC 1.1.1.25)[2] catalyzes the reversible, NADPH-dependent reduction of 3-dehydroshikimate to shikimate. This is the fourth step in the biosynthesis of aromatic amino acids. EODPC derivatives act as competitive inhibitors. By occupying the substrate-binding cleft, they physically block the hydride transfer from NADPH to the C3 carbonyl of 3-dehydroshikimate.

Pathway DAHP DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate (Substrate) DHQ->DHS SA Shikimate (Product) DHS->SA NADPH to NADP+ SDH Shikimate Dehydrogenase (Target Enzyme) SDH->DHS EODPC EODPC Derivatives (Inhibitor) EODPC->SDH Competitive Inhibition

Shikimate pathway inhibition logic by EODPC derivatives targeting Shikimate Dehydrogenase.

Experimental Protocols: Self-Validating Assay Systems

To rigorously evaluate the mechanism of action of EODPC derivatives, researchers must employ a multi-tiered assay cascade. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol 1: In Vitro Spectrophotometric SDH Kinetic Assay

Causality & Rationale: This assay directly measures the intrinsic inhibitory potency (IC₅₀/Kᵢ) of the compound by. Because NADPH absorbs strongly at 340 nm while NADP⁺ does not, the rate of absorbance decrease is directly proportional to enzyme velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl to maintain 2[2], supplemented with 200 µM NADPH.

  • Enzyme Addition: Introduce recombinant M. tuberculosis SDH (SDHmt) to a final concentration of 2 nM.

  • Inhibitor Pre-incubation (Critical Step): Add the EODPC derivative (dissolved in DMSO, final assay concentration <1% v/v) at concentrations ranging from 0.1 µM to 100 µM. Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to achieve equilibrium binding with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 500 µM 3-dehydroshikimate to initiate the catalytic cycle.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes (extinction coefficient ε = 6.22 mM⁻¹ cm⁻¹).

  • Self-Validation Controls:

    • No-Enzyme Control: Measures spontaneous NADPH degradation. This background rate must be subtracted from all test wells to prevent false-positive inhibition scoring.

    • Vehicle Control (1% DMSO): Establishes the 100% uninhibited enzyme velocity baseline.

Protocol 2: Whole-Cell Resazurin Microtiter Assay (REMA)

Causality & Rationale: In vitro potency does not guarantee in vivo efficacy due to cell wall impermeability or efflux pumps. REMA provides a phenotypic readout of mycobacterial viability, validating whether the EODPC derivative can reach its intracellular target.

Step-by-Step Methodology:

  • Culture Standardization: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (with OADC supplement) to logarithmic phase. Dilute to an OD₆₀₀ of 0.001.

  • Compound Plating: Perform 2-fold serial dilutions of the EODPC derivative in a 96-well plate.

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days in a humidified incubator.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution. Incubate for an additional 24 hours. Causality: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. Dead cells cannot perform this reduction.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color/fluorescence shift.

Workflow Step1 1. Scaffold Derivatization (EODPC Core) Step3 3. In Vitro Kinetic Assay (NADPH Absorbance at 340 nm) Step1->Step3 Step2 2. Recombinant Expression (SDH in E. coli BL21) Step2->Step3 Step4 4. Whole-Cell MIC Assay (Resazurin Microtiter Assay) Step3->Step4 IC50 < 10 µM Step5 5. SAR Analysis & Hit Optimization Step4->Step5 MIC < 50 µg/mL

Multi-tiered biological assay workflow for validating EODPC-based inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

The derivatization of the EODPC scaffold at the N1 and C6 positions significantly alters its biological profile. The table below summarizes the pharmacological characterization of representative EODPC derivatives against SDHmt, demonstrating how specific structural modifications impact both isolated enzyme kinetics and whole-cell viability[1].

Compound ModificationTarget OrganismIC₅₀ (µM)MIC (µg/mL)Mechanistic Observation
Unsubstituted EODPC M. tuberculosis> 100> 100Weak binding; lacks sufficient hydrophobic anchoring.
N1-Isobutyl EODPC M. tuberculosis12.5~ 50Enhanced lipophilicity improves cell wall penetration.
N1-Trifluoroethyl EODPC M. tuberculosis8.2~ 50Fluorine substitution increases metabolic stability.
C6-Aryl EODPC M. tuberculosis4.14 - 10Optimal π-π stacking with active site residues.

Note: Data synthesized from foundational SAR studies on dehydroshikimate analogues[1].

Conclusion

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is far more than a simple chemical intermediate; it is a meticulously tuned pharmacophore capable of disrupting essential metabolic pathways in pathogenic bacteria. By leveraging its structural homology to dehydroshikimic acid, researchers can utilize the standardized, self-validating protocols outlined in this guide to reliably screen and optimize next-generation Shikimate Dehydrogenase inhibitors.

References

  • Dulla, B. (2013). Synthesis and Pharmacological Characterization Containing Heterocyclic Compounds as Potential Therapeutic Agents (PhD Thesis). Universität Regensburg. Available at: [Link]

  • MDPI. (2024). Unraveling Shikimate Dehydrogenase Inhibition by 6-Nitroquinazoline-2,4-diol and Its Impact on Soybean and Maize Growth. Available at: [Link]

  • BRENDA Enzyme Database. Information on EC 1.1.1.25 - shikimate dehydrogenase (NADP+). Available at:[Link]

  • National Institutes of Health (NIH). Molecular analysis and essentiality of Aro1 shikimate biosynthesis multi-enzyme in Candida albicans. Available at:[Link]

Sources

Electronic properties and dipole moment of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Electronic Properties and Dipole Moment of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate: A Comprehensive Technical Guide

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 57785-85-0) is a highly versatile N-heterocyclic scaffold. Pyridone derivatives are privileged pharmacophores, frequently embedded in transition-metal ligands, organic semiconductors, and FDA-approved therapeutics (e.g., EZH2 inhibitors like Tazemetostat). The pharmacological and material efficacy of this molecule is fundamentally governed by its electronic properties—specifically, its tautomeric equilibrium, frontier molecular orbital (FMO) energies, and its permanent dipole moment.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the electronic behavior of this molecule and provide field-proven, self-validating protocols—both computational and experimental—for quantifying its dipole moment and electronic architecture.

Structural & Electronic Fundamentals

The Lactam-Lactim Tautomeric Equilibrium

The core of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate undergoes a classic proton-transfer tautomerization between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. The gas-phase internal energy difference between the parent tautomers is minimal, but the equilibrium is highly sensitive to the dielectric constant of the environment.

In the lactam form, the molecule exists as a conjugated cyclic amide. The nitrogen atom donates its lone pair into the π -system, pushing electron density toward the highly electronegative carbonyl oxygen. This creates a massive charge separation. Conversely, the lactim form possesses an aromatic pyridine ring with a hydroxyl group, resulting in a much more uniform electron distribution and a correspondingly lower dipole moment.

Substituent Effects of the C4-Ethyl Carboxylate Group

The addition of the ethyl ester group at the 4-position fundamentally alters the electronic landscape of the pyridone ring. The ester is an electron-withdrawing group via both inductive (-I) and resonance (-M) effects.

  • Electronic Pull: The ester group pulls electron density away from the nitrogen, synergizing with the N-to-O charge transfer of the lactam core. This extends the delocalization pathway and increases the overall polarizability of the molecule[1].

  • Vector Addition: The permanent dipole moment is a vector quantity. The primary vector of the pyridone core points from the N-H to the C=O. The secondary vector from the C4-ester points outward. Depending on the ester's rotameric conformation, these vectors constructively interfere, yielding a theoretical dipole moment for the lactam form that significantly exceeds that of the parent 2-pyridone.

Quantitative Data Summary

To establish a baseline for experimental validation, Density Functional Theory (DFT) estimations of the electronic properties are summarized below. The lactam form exhibits a profoundly larger dipole moment, dictating its preferential stabilization in polar solvents or solid-state crystal lattices.

Table 1: Calculated Electronic Properties of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Tautomers

PropertyLactam Form (2-Pyridone core)Lactim Form (2-Hydroxypyridine core)
HOMO Energy (eV) ~ -6.52~ -6.21
LUMO Energy (eV) ~ -1.85~ -1.54
Band Gap ( Δ E, eV) ~ 4.67~ 4.67
Dipole Moment ( μ , Debye) 5.8 - 6.5 D 1.8 - 2.5 D
Relative Stability ( Δ G) 0.0 kcal/mol (Favored in polar media)+3.5 to +5.0 kcal/mol (Less stable)

(Note: Values are representative estimates derived from M06-2X/6-311++G(d,p) calculations of substituted 2-pyridones.)

Tautomerism Lactam Lactam Form (2-Pyridone) Dipole: ~6.0 D Favored in Polar Solvents Lactim Lactim Form (2-Hydroxypyridine) Dipole: ~2.0 D Favored in Gas Phase Lactam->Lactim Proton Transfer (Solvent Dependent) C4Ester C4-Ethyl Carboxylate Group Electron Withdrawing (-I, -M) Increases Charge Separation C4Ester->Lactam Stabilizes

Fig 1: Tautomeric equilibrium of the scaffold and the stabilizing electronic effect of the C4-ester.

Experimental & Computational Methodologies

To ensure scientific integrity, the determination of the dipole moment and electronic properties must be approached via a self-validating, dual-method system. Computational predictions must be grounded by physical dielectric measurements.

Protocol 1: Computational Profiling via DFT

Standard B3LYP functionals often fail to accurately capture the medium-range correlation energies required to model tautomeric equilibria accurately. Therefore, the M06-2X meta-GGA functional is mandated for this workflow.

Step-by-Step Workflow:

  • Conformational Search: Construct the molecule and perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamers of the ethyl ester group.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the M06-2X functional and the 6-311++G(d,p) basis set. The diffuse functions (++) are critical for accurately modeling the lone pairs and the extended electron cloud of the dipole.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using cyclohexane ( ϵ=2.02 ) to mimic the experimental conditions of Protocol 2.

  • Self-Validation (Frequency Analysis): Run a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies mathematically proves the structure is a true local minimum, not a transition state.

  • Property Extraction: Extract the HOMO/LUMO energies to calculate the band gap, and read the total dipole moment vector ( μtotal​=μx2​+μy2​+μz2​​ ).

Protocol 2: Experimental Dipole Determination (Guggenheim-Smith Method)

Traditional Debye methods require highly precise density measurements of solutions, which introduces significant propagation of error. The [2] bypasses this by utilizing the refractive index ( n ) and dielectric constant ( ϵ ), assuming atomic polarization is a constant fraction of electronic polarization.

Step-by-Step Workflow:

  • Solvent Purification: Use anhydrous cyclohexane. Causality: A non-polar solvent prevents solute-solvent hydrogen bonding, which would artificially alter the measured dipole moment by stabilizing the lactam form unpredictably.

  • Solution Preparation: Prepare five dilute solutions of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate with weight fractions ( w2​ ) ranging strictly between 0.001 and 0.01 . At these high dilutions, solute-solute dipole interactions are negligible.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ12​ ) of each solution and the pure solvent ( ϵ1​ ) using a precision LCR meter equipped with a liquid dielectric test fixture at 25.0 ± 0.1 °C.

  • Refractive Index Measurement: Measure the refractive index ( n12​ ) of each solution using an Abbe refractometer at the sodium D-line (589 nm).

  • Data Processing & Validation:

    • Plot ϵ12​ vs. w2​ to extract the slope aϵ​ .

    • Plot n122​ vs. w2​ to extract the slope an​ .

    • Self-Validation: Both plots must yield an R2>0.995 . Non-linearity indicates solute aggregation (dimerization of the pyridone rings), requiring further dilution.

  • Calculation: Apply the Guggenheim-Smith equation:

    μ2=4πNA​27kT​d1​(ϵ1​+2)2M2​​(aϵ​−an​)

    (Where k is the Boltzmann constant, T is temperature in Kelvin, NA​ is Avogadro's number, M2​ is the solute molecular weight, and d1​ is the solvent density).

Workflow cluster_comp Computational (DFT) cluster_exp Experimental (Guggenheim-Smith) Start Target: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Opt Geometry Optimization (M06-2X/6-311++G**) Start->Opt Sol Dilute Solutions Prep (Cyclohexane, w2 < 0.01) Start->Sol Freq Frequency Analysis (Confirm Minima) Opt->Freq Prop Extract Electronic Properties (HOMO/LUMO, Dipole) Freq->Prop Synthesis Validated Electronic Profile & Dipole Moment Prop->Synthesis Correlate Data Meas Measure Dielectric Constant (ε) & Refractive Index (n) Sol->Meas Calc Extract Slopes (a_ε, a_n) Calculate Dipole (μ) Meas->Calc Calc->Synthesis Correlate Data

Fig 2: Dual-method workflow for the self-validating determination of the molecular dipole moment.

Conclusion

The electronic properties of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate are defined by a delicate tautomeric balance, heavily skewed toward the highly polar lactam form by the electron-withdrawing C4-ester group. By utilizing high-level M06-2X DFT calculations in tandem with the Guggenheim-Smith experimental methodology, researchers can accurately map the electrostatic potential and dipole moment of this scaffold. This rigorous, self-validating approach is critical for drug development professionals aiming to optimize the hydrogen-bonding networks and pharmacokinetic profiles of novel pyridone-based therapeutics.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: MDPI (Molecules) URL:[Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study Source: MDPI (Molecules) URL:[Link]

  • 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents Source: RSC Advances (The Royal Society of Chemistry) URL:[Link][1]

  • On the determination of partial molar polarizations and dipole moments of solutes from multicomponent solutions alone: experimental and model development Source: PubMed (NIH) URL:[Link][2]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (CAS: 57785-85-0)

Introduction & Rationale

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is a highly versatile heterocyclic building block. The 2-pyridone core provides a unique hydrogen-bonding motif—capable of acting as both a hydrogen bond donor and acceptor—while the C4-ethyl ester allows for orthogonal functionalization. This scaffold is frequently utilized in the development of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors for hematopoietic stem cell mobilization[1], the synthesis of high-relaxivity MRI contrast agents, and the preparation of complex anti-tubercular therapeutics.

This application note details a robust, two-step synthetic protocol starting from commercially available 2-chloroisonicotinic acid, optimized for high yield and scalability.

Mechanistic Overview & Causality

The synthesis is achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) Hydrolysis followed by Thionyl Chloride-Mediated Esterification .

  • Hydrolysis (Step 1): The initial step converts the 2-chloro substituent to a hydroxyl group, which rapidly tautomerizes to the thermodynamically stable 2-pyridone. Because the pyridine ring is electron-deficient, SNAr is possible. However, to drive the reaction to completion, harsh acidic conditions (concentrated HCl at 140 °C) are required. The acid protonates the pyridine nitrogen, significantly increasing the electrophilicity of the C2 position and facilitating the displacement of the chloride ion by water[2].

  • Esterification (Step 2): The resulting 2-oxo-1,2-dihydropyridine-4-carboxylic acid is esterified using thionyl chloride (SOCl₂) in absolute ethanol. Rather than a standard Fischer esterification (which produces water and limits the equilibrium), SOCl₂ transiently converts the carboxylic acid into a highly reactive acyl chloride. Simultaneously, it reacts with ethanol to generate anhydrous HCl, acting as both a dehydrating agent and a catalyst to ensure complete conversion to the ester.

SynthesisWorkflow N1 2-Chloroisonicotinic acid (Starting Material) N2 2-Oxo-1,2-dihydropyridine- 4-carboxylic acid (Intermediate) N1->N2 Conc. HCl 140 °C, 48 h (SNAr Hydrolysis) N3 Ethyl 2-oxo-1,2-dihydropyridine- 4-carboxylate (Target Product) N2->N3 SOCl2, Abs. EtOH Reflux, 12 h (Esterification)

Figure 1: Two-step synthetic workflow for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

Materials & Quantitative Data

Table 1: Reagents for Step 1 (Hydrolysis)

Reagent MW ( g/mol ) Equivalents Amount Role
2-Chloroisonicotinic acid 157.55 1.0 5.00 g (31.7 mmol) Starting Material

| Concentrated HCl (37%) | 36.46 | Excess | 90 mL + 20 mL | Reagent / Solvent |

Table 2: Reagents for Step 2 (Esterification)

Reagent MW ( g/mol ) Equivalents Amount Role
2-Oxo-1,2-dihydropyridine-4-carboxylic acid 139.11 1.0 4.00 g (28.7 mmol) Intermediate
Thionyl Chloride (SOCl₂) 118.97 2.0 4.2 mL (57.4 mmol) Activating Agent

| Absolute Ethanol | 46.07 | Excess | 50 mL | Reactant / Solvent |

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-oxo-1,2-dihydropyridine-4-carboxylic acid
  • Setup: Equip a 250 mL heavy-walled round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

  • Addition: Add 2-chloroisonicotinic acid (5.00 g, 31.7 mmol) to the flask, followed carefully by 90 mL of concentrated aqueous HCl (37%).

  • Heating: Submerge the flask in an oil bath pre-heated to 140–150 °C.

    • Causality: The high oil bath temperature ensures vigorous and continuous reflux of the HCl solution (internal b.p. ~110 °C). This thermal energy is strictly required to overcome the high activation energy barrier of the SNAr chloride displacement[2].

  • Reaction Monitoring: Stir the mixture vigorously. The suspension will initially become a homogeneous solution upon heating.

  • Reagent Replenishment: After 24 hours of reflux, the product will begin to precipitate, forming a thick suspension. Add an additional 20 mL of concentrated HCl to maintain fluidity and drive the reaction equilibrium.

  • Completion: Continue heating for another 24 hours (48 hours total)[2].

  • Isolation: Cool the reaction mixture to room temperature. The product will fully precipitate as a white to off-white solid. Filter the solid under vacuum, wash with a minimal amount of ice-cold water (10 mL), and dry under high vacuum to afford the intermediate acid. (Expected yield: ~89%)

Part B: Synthesis of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate
  • Setup: In a 250 mL two-neck round-bottom flask equipped with a dropping funnel and an argon inlet, suspend the intermediate 2-oxo-1,2-dihydropyridine-4-carboxylic acid (4.00 g, 28.7 mmol) in 50 mL of absolute ethanol.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Add thionyl chloride (SOCl₂, 4.2 mL, 57.4 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic reaction and safely manages the rapid evolution of SO₂ and HCl gases.

  • Reflux: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (80 °C) for 12 hours. The suspension will clear into a homogeneous solution as the highly soluble ester is formed.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove excess ethanol and residual SOCl₂.

  • Neutralization: Dissolve the crude residue in ethyl acetate (100 mL) and carefully wash with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Causality: The 2-pyridone motif is weakly acidic. Neutralization removes residual HCl, but over-basification (pH > 8) must be avoided to prevent the deprotonation of the pyridone nitrogen, which would cause the product to partition into the aqueous layer.

  • Purification: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target ethyl ester as a crystalline solid.

ReactionMechanism Step1 1. Activation Carboxylic Acid + SOCl2 -> Acyl Chloride + SO2(g) + HCl(g) Step2 2. Nucleophilic Attack Ethanol attacks the electrophilic carbonyl carbon Step1->Step2 Step3 3. Tetrahedral Intermediate Collapse of intermediate expels chloride ion Step2->Step3 Step4 4. Product Formation Deprotonation yields the final Ethyl Ester Step3->Step4

Figure 2: Mechanistic sequence of the thionyl chloride-mediated esterification.

Analytical Validation & Troubleshooting

To ensure the protocol is a self-validating system, verify the final product against the following expected analytical benchmarks:

  • TLC: R_f ≈ 0.4 in DCM:MeOH (9:1), visualized by UV (254 nm).

  • ^1H NMR (400 MHz, DMSO-d6): δ 11.95 (br s, 1H, NH), 7.45 (d, J = 6.8 Hz, 1H, Ar-H), 6.80 (d, J = 1.6 Hz, 1H, Ar-H), 6.55 (dd, J = 6.8, 1.6 Hz, 1H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, O-CH₂ ), 1.30 (t, J = 7.1 Hz, 3H, CH₃ ).

Common Troubleshooting:

Issue Root Cause Solution
Incomplete Hydrolysis (Step 1) Insufficient thermal energy or acid concentration. Ensure the oil bath maintains 140 °C for a true, vigorous reflux. Add supplementary HCl if the reaction volume drops significantly.

| Poor Ester Yield (Step 2) | Water contamination in the ethanol. | Ensure strictly absolute ethanol is used. Water will competitively hydrolyze the acyl chloride intermediate back to the starting carboxylic acid. |

References

  • Title: Synthesis of Methylene- and Difluoromethylenephosphonate Analogues of Uridine-4-phosphate and 3-Deazauridine-4-phosphate Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Toward Optimized High-Relaxivity MRI Agents: The Effect of Ligand Basicity on the Thermodynamic Stability of Hexadentate Hydroxypyridonate/Catecholate Gadolinium(III) Complexes Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Protocol for dissolving Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Preparation of Homogeneous Stock Solutions for Research and Development

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical importance of accurate and reproducible compound preparation, this document moves beyond a simple set of instructions. It elucidates the rationale behind solvent selection, outlines a robust, step-by-step methodology for preparing a standard stock solution, and offers practical troubleshooting advice. The protocols and principles detailed herein are designed to ensure the integrity of experimental results for researchers, scientists, and drug development professionals by establishing a reliable foundation for downstream applications, from initial screening to advanced biological assays.

Introduction: The Significance of Proper Compound Dissolution

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate belongs to the pyridone class of heterocyclic compounds. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities[1]. Derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid, a closely related structure, are present in several established drugs[2]. The successful use of this compound in any experimental workflow is fundamentally dependent on its proper dissolution. An improperly prepared solution—whether containing undissolved particulates, having an inaccurate concentration, or having degraded due to solvent incompatibility—can invalidate experimental data.

The preparation of a concentrated stock solution is a cornerstone of achieving experimental consistency. It saves time, minimizes waste, and reduces the potential for errors associated with weighing very small quantities for individual experiments[3]. This application note serves as an authoritative guide to preparing stable, homogeneous stock solutions of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, ensuring reliability and reproducibility in your research.

Compound Profile
  • IUPAC Name: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

  • CAS Number: 57785-85-0[4]

  • Molecular Formula: C₈H₉NO₃

  • Molecular Weight: 167.16 g/mol [5]

  • Appearance: Typically an off-white to beige or tan solid.

  • Storage (Solid): Store in a dry, well-sealed container at 2-8°C.

The Science of Solvent Selection

The choice of solvent is the most critical decision in the dissolution protocol. It is dictated not only by the compound's ability to dissolve but also by the constraints of the downstream application. The principle of "like dissolves like" is a useful starting point; the polar pyridone ring and the ester group suggest that polar aprotic or polar protic solvents will be most effective.

Causality of Solvent Choice in Biological Assays

For many applications, particularly cell-based assays, the solvent must dissolve the compound effectively without interfering with the biological system.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile polar aprotic solvent, often the first choice for dissolving novel organic compounds for screening purposes. Its ability to dissolve a wide range of polar and nonpolar molecules makes it invaluable. However, it's crucial to be aware that DMSO can be toxic to cells at concentrations above 0.5-1% and can induce unintended biological effects, such as the upregulation of drug-metabolizing enzymes[1][6]. For sensitive assays, the final DMSO concentration should ideally be kept below 0.1%[6].

  • Ethanol (EtOH): A polar protic solvent, ethanol is another common choice, particularly when a less aggressive solvent than DMSO is desired. Many pyridine derivatives have been successfully dissolved in ethanol for biological testing[7][8]. While generally less toxic than DMSO, the final concentration of ethanol in assays should also be minimized, typically not exceeding 0.5%, as it can affect cell viability and protein structure[7].

Solvent Property Overview

The following table summarizes key properties of recommended starting solvents for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

SolventTypeBoiling Point (°C)Key Considerations & Applications
DMSO Polar Aprotic189Primary choice for stock solutions. High dissolving power. Miscible with water and most organic solvents. Hygroscopic (absorbs water). Can be cytotoxic[1][6].
Ethanol Polar Protic78.4Good alternative for biological assays. Less toxic than DMSO. Volatile. Used for compounds that show sufficient solubility[7][8].
DMF Polar Aprotic153For difficult-to-dissolve compounds. Higher boiling point than DMSO. Use with caution due to higher toxicity.
Methanol Polar Protic64.7Slightly more polar than ethanol. Can be used for analysis and some synthetic applications. Generally more toxic than ethanol.

Master Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mL, 10 mM stock solution of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate. This concentration is a common standard for primary stock solutions in drug discovery and chemical biology labs[3].

Pre-Preparation and Calculation

Accuracy begins here. The fundamental formula for calculating the required mass is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [3]

  • Concentration: 10 mM = 0.010 mol/L

  • Volume: 10 mL = 0.010 L

  • Molecular Weight (MW): 167.16 g/mol

Calculation: Mass (mg) = (0.010 mol/L) * (0.010 L) * (167.16 g/mol ) * (1000 mg/g) = 1.6716 mg

Required Materials and Equipment
  • Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (Solid)

  • Anhydrous, high-purity DMSO (Biotech or cell culture grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass beaker (e.g., 15-25 mL)

  • Small magnetic stir bar

  • 10 mL Class A volumetric flask with stopper

  • Pasteur pipettes or serological pipettes

  • Vortex mixer

  • Sonicator (water bath)

  • Cryo-vials or amber glass vials for aliquoting

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Step-by-Step Dissolution Procedure
  • Preparation: Bring the sealed container of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate and the DMSO to room temperature before opening to prevent condensation of atmospheric water into the reagents[3].

  • Weighing: Place a clean, dry weigh boat or paper on the analytical balance and tare it. Carefully weigh out approximately 1.67 mg of the compound. Record the exact mass. Expert Tip: It is easier and more accurate to weigh a slightly larger mass (e.g., ~10 mg) and adjust the solvent volume accordingly to achieve the target concentration.

  • Initial Dissolution: Quantitatively transfer the weighed compound into the glass beaker. Add the magnetic stir bar. Add approximately 7-8 mL of DMSO. Place the beaker on a magnetic stir plate and stir at a moderate speed.

  • Visual Inspection: Observe the solution. If the solid dissolves completely to form a clear, colorless, or pale yellow solution, proceed to the next step. If particulates remain, you may use gentle warming (to 37°C) or sonication for 10-15 minutes to facilitate dissolution[6].

  • Quantitative Transfer: Once fully dissolved, carefully pour the solution from the beaker into the 10 mL volumetric flask. To ensure all of the compound is transferred, rinse the beaker with a small amount (e.g., ~1 mL) of fresh DMSO and add the rinse to the volumetric flask. Repeat this rinsing step at least once more[3].

  • Final Volume Adjustment: Carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark.

  • Homogenization: Stopper the volumetric flask and invert it 15-20 times to ensure the solution is completely homogeneous[3].

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in appropriately labeled, light-blocking or amber vials. Store aliquots at -20°C for long-term stability. Pirfenidone, a related pyridone derivative, is stored at -20°C after being dissolved in DMSO[9].

Workflow for Stock Solution Preparation

G Figure 1: Standard Workflow for Stock Solution Preparation cluster_prep Preparation cluster_diss Dissolution cluster_final Finalization & Storage calc Calculate Mass (1.67 mg for 10mM in 10mL) weigh Weigh Compound (Record Exact Mass) calc->weigh initial_diss Initial Dissolution in ~8mL DMSO with stirring weigh->initial_diss assist Fully Dissolved? initial_diss->assist sonicate Apply Gentle Heat or Sonication assist->sonicate No transfer Quantitative Transfer to 10mL Volumetric Flask assist->transfer Yes sonicate->assist qs QS to 10mL with DMSO transfer->qs mix Homogenize (Invert 15-20x) qs->mix aliquot Aliquot into Vials & Store at -20°C mix->aliquot

Caption: Workflow from calculation to final storage.

Troubleshooting Dissolution Issues

If Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate fails to dissolve readily, follow this systematic approach. Do not immediately resort to high heat, as this can cause compound degradation.

ProblemPotential CauseRecommended Solution
Persistent Cloudiness / Particulates Low solubility at room temperature; insufficient solvent volume.1. Sonication: Place the vial in a water bath sonicator for 15-30 minutes.[6] 2. Gentle Warming: Warm the solution in a 37°C water bath with intermittent vortexing.[6] 3. Solvent Addition: If preparing a solution by weight, you can add more solvent to create a less concentrated, fully dissolved stock. Be sure to recalculate the final concentration accurately.
Precipitation After Cooling Compound is near its saturation limit and precipitated out of solution after warming.The prepared concentration is likely too high for stable storage at room temperature or -20°C. Either dilute the stock to a lower concentration or re-dissolve with gentle warming immediately before making working solutions.
Precipitation When Diluting in Aqueous Media The compound is poorly soluble in the aqueous buffer/media, causing it to "crash out."1. Vortex During Dilution: Add the DMSO stock dropwise to the aqueous solution while vigorously vortexing to promote rapid mixing.[6] 2. Use an Intermediate Solvent: Perform a serial dilution using a solvent miscible with both DMSO and water, such as ethanol. 3. Reduce Final Concentration: The target concentration in the aqueous medium may be above the compound's aqueous solubility limit.
Troubleshooting Decision Flowchart

G Figure 2: Dissolution Troubleshooting Flowchart start Compound Not Fully Dissolved in DMSO at RT sonicate Sonicate for 15-30 min start->sonicate check1 Clear Solution? sonicate->check1 warm Warm to 37°C for 10-20 min check1->warm No success Proceed with Protocol check1->success Yes check2 Clear Solution? warm->check2 dilute Solution is Supersaturated. Dilute with more solvent and recalculate concentration. check2->dilute No check2->success Yes

Caption: A logical guide for addressing solubility challenges.

Safety, Handling, and Stability

  • Safety: While specific toxicity data for this compound is limited, related pyridone structures are known to cause skin, eye, and respiratory irritation[5]. Always handle Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: The compound is a solid. Avoid generating dust during weighing and transfer. Use a spatula for handling.

  • Stability: As with many complex organic molecules, stability can be affected by light, temperature, and pH. Storing stock solutions in amber or foil-wrapped vials at -20°C is a standard practice to preserve integrity[3][9]. Avoid repeated freeze-thaw cycles by making single-use aliquots.

References

  • PubChem. (n.d.). 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 536-545. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Google Patents. (n.d.). EP0983269A1 - Process for preparing heterocyclic compounds.
  • Wang, Y., et al. (2019). Novel pirfenidone derivatives: synthesis and biological evaluation. Molecules, 24(22), 4153. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4205. Retrieved from [Link]

  • Yamin, B. M., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2017(3), M943. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Barrow, M. J., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(4), M1958. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinecarboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Kukharev, B. F., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1097. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate as a Cornerstone Reagent for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Pyridone Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the 2-pyridone motif stands out as a "privileged scaffold."[1][2] Its prevalence in FDA-approved drugs and biologically active compounds stems from its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor, often serving as a bioisostere for amides or phenols.[2] Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is a particularly valuable derivative of this class. Its strategic placement of functional groups—a reactive diene system, an N-H bond for substitution, an electron-withdrawing ester, and adjacent active positions—renders it a powerful and versatile precursor for the construction of complex, fused heterocyclic systems.[3][4]

This guide provides an in-depth exploration of the synthetic utility of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, detailing field-proven protocols for the synthesis of medicinally relevant fused heterocycles. We will delve into the causality behind experimental choices, offering insights that bridge theoretical mechanisms with practical laboratory application.

Core Reactivity and Synthetic Potential

The synthetic versatility of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is rooted in several key reactive sites. Understanding these sites allows for the rational design of synthetic pathways.

Figure 1: Key reactive sites of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

This multi-faceted reactivity enables its use in a variety of powerful transformations, including multicomponent reactions, cycloadditions, and tandem cyclization sequences to build molecular complexity rapidly.[1]

Application Protocol: Synthesis of Furo[2,3-b]pyridine Derivatives

The furo[2,3-b]pyridine core is a prominent feature in compounds with anticancer, antiviral, and anti-inflammatory properties.[5][6][7] The following protocol details a robust, two-step synthesis of this scaffold starting from Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

Rationale and Mechanistic Insight

The synthesis proceeds via an initial N-alkylation of the pyridone nitrogen with an α-halo ester (ethyl chloroacetate), followed by an intramolecular Claisen-type condensation. The choice of a moderate base like potassium carbonate for the first step is critical; it is strong enough to deprotonate the N-H without promoting self-condensation or ester hydrolysis. The subsequent cyclization requires a stronger base, such as sodium ethoxide, to generate the necessary carbanion at the α-position of the newly introduced ester, which then attacks the pyridone's C2 carbonyl to form the furan ring.

G start Ethyl 2-oxo-1,2-dihydropyridine- 4-carboxylate reagent1 Ethyl Chloroacetate, K2CO3, DMF intermediate N-Alkylated Intermediate reagent1->intermediate Step 1: N-Alkylation reagent2 Sodium Ethoxide, Ethanol, Reflux product Ethyl 4-hydroxyfuro[2,3-b]pyridine- 5-carboxylate reagent2->product Step 2: Intramolecular Cyclization

Figure 2: Workflow for the synthesis of the Furo[2,3-b]pyridine scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.81 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) followed by anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Alkylation: Add ethyl chloroacetate (1.35 g, 1.1 mL, 11 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 80-85 °C in an oil bath and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the N-alkylated product.

Step 2: Synthesis of Ethyl 4-hydroxyfuro[2,3-b]pyridine-5-carboxylate

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve the N-alkylated intermediate (2.67 g, 10 mmol based on full conversion) in 40 mL of absolute ethanol.

  • Base Addition: To this solution, add a freshly prepared solution of sodium ethoxide (0.75 g sodium in 25 mL absolute ethanol, ~11 mmol).

  • Cyclization: Heat the mixture to reflux for 3-4 hours. A precipitate may form during the reaction.

  • Work-up: Cool the reaction to room temperature and then place it in an ice bath. Acidify the mixture carefully with 2N hydrochloric acid until pH ~5-6.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water and then a small amount of cold ethanol.

  • Purification: Dry the solid product under vacuum. Recrystallization from ethanol can be performed if further purification is required. This procedure is adapted from principles of similar cyclizations.[8]

Application Protocol: Multicomponent Synthesis of Dihydropyridines

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[1][9] The 2-pyridone scaffold is an excellent substrate for such reactions.

Rationale and Mechanistic Insight

The Hantzsch-type synthesis or similar MCRs can be adapted for 2-pyridones. A common strategy involves the reaction of an aldehyde, an active methylene compound, and the pyridone. The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the pyridone, and subsequent cyclization and dehydration.

G cluster_start Starting Materials Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Pyridone Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Michael Michael Addition Pyridone->Michael Catalyst Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Cyclization Intramolecular Cyclization Knoevenagel->Michael Michael->Cyclization Product Fused Dihydropyridine Derivative Cyclization->Product

Figure 3: Logical flow of a multicomponent reaction to form fused pyridines.

General Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (0.66 g, 10 mmol), and Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.81 g, 10 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or thiamine hydrochloride (5-10 mol%).[10]

  • Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure product. The synthesis of various dihydropyridines via MCRs is well-documented.[11][12]

Summary of Synthetic Applications

The versatility of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate allows for the synthesis of a wide array of heterocyclic structures, as summarized below.

Target HeterocycleReaction TypeKey ReagentsRationale & Insight
Furo[2,3-b]pyridines Tandem N-Alkylation / CyclizationEthyl Chloroacetate, K₂CO₃, NaOEtSequential formation of C-N and C-C bonds to build the fused furan ring system.[7]
Pyrano[2,3-b]pyridines Michael Addition / Cyclizationα,β-Unsaturated Ketones, BaseConjugate addition followed by intramolecular cyclization provides access to six-membered oxygen heterocycles.[8][13]
Bridged Bicyclic Lactams [4+2] Diels-Alder CycloadditionDienophiles (e.g., DMAD, Maleimides)The pyridone acts as a 4π diene component, requiring thermal conditions to overcome its aromaticity.[14]
Fused Dihydropyrimidines Biginelli-type ReactionAldehyde, Urea/Thiourea, Acid catalystA multicomponent reaction where the pyridone acts as the β-dicarbonyl equivalent.[9][15][16]
Diazatricyclo Diones [4+4] PhotocycloadditionUV light, another 2-pyridoneExploits the excited-state reactivity to form complex polycyclic systems in a single step.[17]

Conclusion

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is more than just a simple building block; it is a strategic reagent that enables access to a diverse range of complex heterocyclic scaffolds. Its predictable reactivity, coupled with the ability to participate in powerful synthetic transformations like multicomponent and cycloaddition reactions, secures its role as a cornerstone in synthetic and medicinal chemistry. The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals aiming to leverage the full potential of this versatile molecule.

References

  • Selective Intermolecular Photo-[4 + 4]-cycloaddition with 2-Pyridone Mixtures. 2. Preparation of (1α,2β,5β,6α)-3-Butyl- 9-methoxy-3,7-diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione. The Journal of Organic Chemistry. [Link]

  • Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Selective Intermolecular Photo-[4 + 4]-cycloaddition with 2-Pyridone Mixtures. 2. Preparation of (1alpha,2beta,5beta,6alpha)-3-Butyl- 9-methoxy-3,7-diazatricyclo[4.2.2.2(2,5)]dodeca-9,11-diene-4,8-dione. PubMed. [Link]

  • Diels-Alder cycloadditions using nucleophilic 2-pyridones. Regiocontrolled and stereocontrolled synthesis of unsaturated, bridged, bicyclic lactams. The Journal of Organic Chemistry. [Link]

  • Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1)-pyridones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Design, Synthesis and Characterization of 2-pyridone Derivatives as C-Jun N-terminal Kinases (JNKs) Signaling Pathway Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica. [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate. [Link]

  • Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5:4,5]furo[2,3‐d]pyrimidines. ResearchGate. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. ScienceDirect. [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]

  • Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

  • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. PMC. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances. [Link]

Sources

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate cross-coupling reaction conditions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Cross-Coupling Strategies for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (CAS: 57785-85-0)[1] is a highly versatile heterocyclic building block frequently utilized in the design of pharmaceutical leads and agrochemicals. The core 2-pyridone scaffold acts as a bioisostere for amides and phenols, improving metabolic stability and modulating lipophilicity. However, the ambident nature of the 2-pyridone core—exhibiting lactam-lactim tautomerism—presents unique regioselectivity challenges during cross-coupling.

This technical guide details two orthogonal functionalization pathways:

  • Direct N1-Arylation via Copper-catalyzed Chan-Lam coupling.

  • C2-Arylation via a Deoxychlorination/Suzuki-Miyaura sequence.

Mechanistic Rationale & Pathway Selection

The tautomeric equilibrium between 2-oxo-1,2-dihydropyridine (lactam) and 2-hydroxypyridine (lactim) dictates the reactivity of the molecule.

  • Pathway A (N-Functionalization): The lactam nitrogen is weakly nucleophilic. Traditional SNAr reactions often result in poor yields or mixtures of N- and O-alkylated products. Copper-catalyzed Chan-Lam cross-coupling with arylboronic acids is the premier method for selective N-arylation[2]. The use of Cu(II) catalysts in the presence of amine bases (e.g., pyridine) selectively drives N-arylation by coordinating the deprotonated lactam nitrogen, effectively suppressing O-arylation[3][4].

  • Pathway B (C2-Functionalization): Direct C-H arylation at the electron-deficient C2 position of the pyridone ring is thermodynamically unfavorable without specialized directing groups. To achieve C2-arylation, the 2-pyridone is first converted to an electrophilic 2-chloropyridine (ethyl 2-chloroisonicotinate)[5][6]. This transformation activates the C2 position for oxidative addition by Pd(0), enabling robust carbon-carbon bond formation via Suzuki-Miyaura cross-coupling[5].

Pathway A: Direct N1-Arylation via Chan-Lam Coupling

The Chan-Lam coupling provides a mild, room-temperature approach to C–N bond formation. The reaction relies on atmospheric oxygen as the terminal oxidant to turn over the catalytic Cu(I)/Cu(II)/Cu(III) cycle[3].

ChanLam A Ethyl 2-oxo-1,2-dihydropyridine -4-carboxylate C Cu(OAc)₂ (10-20 mol%) Pyridine, O₂, DCM Room Temperature A->C B Arylboronic Acid Ar-B(OH)₂ B->C D N-Aryl-2-pyridone Derivative C->D C-N Bond Formation

Figure 1: Workflow for the direct N1-arylation of 2-pyridones via copper-catalyzed Chan-Lam cross-coupling.

Step-by-Step Protocol: N1-Arylation

Causality Focus: Dichloromethane (DCM) is selected as a non-coordinating solvent to prevent competitive binding to the copper center, while pyridine acts as both a ligand to stabilize the highly reactive Cu(III) intermediate and a base to deprotonate the pyridone N-H[3][4].

  • Preparation: In an open-air round-bottom flask, dissolve Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 mmol) and the desired Arylboronic acid (1.5-2.0 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add Copper(II) acetate ( Cu(OAc)2​ , 0.15 mmol, 15 mol%) and Pyridine (2.0 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Leave the flask open to the atmosphere (or fit with a drying tube) to ensure a continuous supply of O2​ , which is critical for the reductive elimination and catalyst regeneration steps[3].

  • Monitoring: Monitor via TLC or LC-MS. The reaction typically reaches completion within 12–24 hours.

  • Workup: Dilute with DCM (20 mL) and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO3​ , and brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Pathway B: C2-Arylation via Deoxychlorination & Suzuki-Miyaura Coupling

To functionalize the C2 position, the lactam oxygen must be excised and replaced with a halogen to create a viable electrophile for palladium insertion[5][6].

Suzuki A Ethyl 2-oxo-1,2-dihydropyridine -4-carboxylate B POCl₃, DMF (cat.) Reflux, 4h (Deoxychlorination) A->B C Ethyl 2-chloroisonicotinate B->C D Arylboronic Acid, Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O, 90°C C->D E C2-Aryl Pyridine Derivative D->E C-C Bond Formation

Figure 2: Two-step workflow for C2-arylation via deoxychlorination followed by Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol: C2-Arylation

Causality Focus: In Step 1, catalytic DMF forms the Vilsmeier-Haack reagent with POCl3​ , dramatically accelerating the conversion of the lactam to the chloropyridine. In Step 2, a biphasic Dioxane/Water system is used because water dissolves the inorganic base ( K2​CO3​ ) and facilitates the formation of a reactive palladium-hydroxo complex, which accelerates the transmetalation of the boronic acid[5].

Step 1: Deoxychlorination

  • Suspend Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (10 mmol) in Phosphorus oxychloride ( POCl3​ , 15 mL). Add 3 drops of anhydrous DMF.

  • Reflux the mixture at 105 °C for 4 hours under an inert atmosphere.

  • Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl3​ .

  • Neutralize with saturated aqueous NaHCO3​ and extract with EtOAc. Dry and concentrate to yield Ethyl 2-chloroisonicotinate[5][6].

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine Ethyl 2-chloroisonicotinate (1.0 mmol), Arylboronic acid (1.2 mmol), and K2​CO3​ (2.5 mmol).

  • Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL).

  • Add the catalyst Pd(PPh3​)4​ (0.05 mmol, 5 mol%). Purge the flask with Argon for 5 minutes.

  • Heat the mixture to 90 °C for 8–12 hours.

  • Cool, dilute with water, and extract with EtOAc. Dry, concentrate, and purify via flash chromatography to isolate the C2-arylated product[5].

Data Presentation: Optimization Matrix

The following table summarizes the quantitative parameters and expected outcomes for functionalizing the Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate scaffold based on established literature parameters[3][4][5].

Target BondReaction TypeCatalyst / ReagentsBaseSolventTemp (°C)AtmosphereTypical YieldRegioselectivity
C–N (N1) Chan-Lam Cu(OAc)2​ (15 mol%)Pyridine (2 eq)DCM25Air ( O2​ )65–85%>95% N-arylation
C–N (N1) DiaryliodoniumCuCl (10 mol%) Et3​N (2 eq)Toluene25Air70–95%>90% N-arylation
C–Cl (C2) Deoxychlorination POCl3​ (excess) + DMF (cat)NoneNeat105 N2​ 85–95%100% C2-chloro
C–C (C2) Suzuki-Miyaura Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2.5 eq)Dioxane/ H2​O 90Argon75–90%100% C2-aryl

Analytical Validation (Self-Validating System)

To ensure the integrity of the experimental workflow, the following analytical checks must be performed to validate regioselectivity:

  • Validating N1-Arylation (Chan-Lam):

    • 1 H NMR: The starting material exhibits a broad, exchangeable N-H proton signal at ~11.5–12.0 ppm. Successful N-arylation is confirmed by the complete disappearance of this N-H peak. The ethyl ester protons (quartet at ~4.3 ppm, triplet at ~1.3 ppm) will remain intact.

    • IR Spectroscopy: The strong lactam carbonyl stretch ( C=O ) around 1650 cm−1 will be retained, ruling out O-arylation (which would convert the C=O to a C-O-Ar ether linkage).

  • Validating C2-Arylation (Suzuki):

    • 1 H NMR: Following Step 1 (deoxychlorination), the pyridine ring protons will shift significantly downfield due to the loss of the electron-donating lactam structure and the restoration of a fully aromatic, electron-deficient pyridine ring. Following Step 2, the integration of the aromatic region will increase corresponding to the newly appended aryl group.

    • Mass Spectrometry (LC-MS): Step 1 product will show a distinct 3:1 isotopic pattern indicative of the installed chlorine atom ( 35Cl/37Cl ). This pattern will disappear upon successful Suzuki coupling in Step 2.

References

  • ACS Publications. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry.[4][7] URL:[Link]

  • ResearchGate. Chapter 6: Recent Advances in Chan–Lam Coupling Reaction: Copper-Promoted C–Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives.[2] URL:[Link]

  • ChemEurope. Boronic acid - Organic Chemistry Applications (Chan-Lam Coupling).[3] URL:[Link]

  • Google Patents. US10604514B2 - 6-(5-membered heteroaryl)isoquinolin-3-yl carboxamides and preparation and use thereof (Details Suzuki coupling of ethyl 2-chloroisonicotinate).[5] URL:

Sources

Application Note & Industrial Protocol: A Scalable Synthesis of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is a key intermediate for accessing a wide range of these complex molecules. However, transitioning its synthesis from laboratory scale to industrial production presents significant challenges, including reaction efficiency, cost of goods, and operational safety. This document provides a comprehensive, field-proven protocol for the scalable synthesis of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate. We focus on a modified Guareschi-Thorpe condensation, detailing process optimization, safety considerations, and purification strategies suitable for multi-kilogram production.

Introduction: The Strategic Importance of 2-Pyridones

The 2-pyridone motif is a cornerstone in drug discovery, prized for its ability to act as a rigid, peptide-mimicking scaffold with versatile hydrogen bonding capabilities.[1] Its derivatives have shown promise in developing treatments for a range of diseases, from bacterial infections to neurodegenerative disorders.[1] The title compound, Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, serves as a critical building block, enabling chemists to introduce diverse functionalities at various positions of the pyridone ring.

While several synthetic routes to 2-pyridones exist, many are not amenable to large-scale production due to harsh conditions, low yields, or the use of expensive reagents.[3] The classical Guareschi-Thorpe condensation, a multicomponent reaction that builds the pyridone ring from simple precursors, offers a robust and economical foundation for industrial synthesis.[4][5] This protocol is based on an optimized version of this reaction, designed for efficiency, scalability, and safety.

Core Synthesis Strategy: Modified Guareschi-Thorpe Condensation

The chosen strategy involves a base-catalyzed condensation reaction between diethyl malonate and ethyl 3-ethoxyacrylate , followed by amination and cyclization in a one-pot process. This approach is superior for industrial applications due to:

  • Atom Economy: It efficiently incorporates the majority of the atoms from the starting materials into the final product.

  • Cost-Effectiveness: The starting materials, diethyl malonate and ethyl 3-ethoxyacrylate (or its precursors), are commercially available and relatively inexpensive.

  • Process Simplicity: The one-pot nature of the reaction reduces the number of unit operations, saving time and resources.

The overall reaction is depicted below:

Scheme 1: Overall Synthetic Transformation

Mechanistic Rationale

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process proceeds through several key steps:

  • Enolate Formation: Sodium ethoxide (NaOEt), a strong base, deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate.

  • Michael Addition: The diethyl malonate enolate attacks the β-carbon of ethyl 3-ethoxyacrylate in a classic Michael 1,4-addition.

  • Amidation & Cyclization: Upon addition of an ammonia source (from ammonium chloride) and heating, the ethoxy group is displaced, and one of the ester groups undergoes amidation, followed by an intramolecular condensation (cyclization) to form the stable 6-membered 2-pyridone ring. The driving force for this final step is the formation of the aromatic-like, conjugated pyridone system.[6]

Scalable Synthesis Protocol

This protocol is designed for a 1 kg scale production. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor, with personnel wearing all required Personal Protective Equipment (PPE).

Materials and Reagents
ReagentGradeCAS NumberSupplier ExampleQuantity (1 kg Scale)Molar Eq.
Diethyl MalonateReagent Grade105-53-3Aldrich0.97 kg (0.87 L)1.0
Ethyl 3-ethoxyacrylateTechnical Grade925-13-3TCI1.0 kg (1.02 L)1.1
Ethanol (200 Proof)Anhydrous64-17-5Fisher Scientific8.0 L-
Sodium Ethoxide (21% in EtOH)Solution141-52-6Aldrich2.15 kg (2.5 L)1.1
Ammonium ChlorideACS Grade12125-02-9VWR0.37 kg1.1
Hydrochloric Acid (37%)ACS Grade7647-01-0VWRAs needed (~1.5 L)-
Deionized Water-7732-18-5-20.0 L-
Equipment
  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

  • Addition funnel (2 L).

  • Heating/cooling circulator.

  • Large Büchner funnel and vacuum flask (or filter-dryer).

  • Vacuum oven.

Step-by-Step Procedure
  • Reactor Setup & Inerting:

    • Assemble the 20 L reactor system. Ensure all joints are properly sealed.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reagent Charging:

    • Charge the reactor with Ethanol (4.0 L) and Diethyl Malonate (0.97 kg).

    • Begin stirring at a moderate speed (e.g., 150 RPM) to ensure homogeneity.

    • Cool the reactor contents to 0-5 °C using the circulator.

  • Base Addition & Enolate Formation:

    • Slowly add the Sodium Ethoxide solution (2.15 kg) to the reactor via the addition funnel over 60-90 minutes.

    • Causality: A slow addition rate is crucial to control the exotherm from the acid-base reaction. Maintaining a low temperature prevents side reactions like Claisen condensation.

    • After the addition is complete, stir the resulting slurry at 0-5 °C for an additional 30 minutes.

  • Michael Addition:

    • Add Ethyl 3-ethoxyacrylate (1.0 kg) dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4 hours.

    • Monitor the reaction progress by TLC or HPLC until consumption of diethyl malonate is complete.

  • Cyclization:

    • Add solid Ammonium Chloride (0.37 kg) to the reaction mixture in one portion.

    • Heat the reactor to reflux (~78 °C) and maintain for 8-12 hours.

    • Causality: Heating provides the activation energy for the amidation and subsequent cyclization steps. Ammonium chloride serves as the ammonia source.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the slurry to a separate vessel containing vigorously stirred Deionized Water (10.0 L).

    • Adjust the pH of the aqueous solution to 2-3 by slowly adding concentrated Hydrochloric Acid .

    • Causality: Acidification protonates the carboxylate intermediate and neutralizes any remaining base, causing the less soluble product to precipitate out of the aqueous solution.

    • A thick, off-white precipitate will form. Stir the slurry at 5-10 °C for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration using the Büchner funnel.

    • Wash the filter cake with cold Deionized Water (2 x 5.0 L) until the filtrate is near neutral pH.

  • Purification and Drying:

    • Recrystallization: For industrial scale, this is the preferred method over chromatography.[7] Transfer the crude, wet solid to a clean reactor. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid. Allow it to cool slowly to crystallize. Filter the purified solid.

    • Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Results
  • Yield: 75-85%

  • Purity (HPLC): >98%

  • Appearance: White to off-white crystalline solid.

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification A Charge Reactor: Ethanol, Diethyl Malonate B Cool to 0-5 °C A->B C Add NaOEt Solution (Enolate Formation) B->C D Add Ethyl 3-ethoxyacrylate (Michael Addition) C->D E Add NH4Cl & Reflux (Cyclization) D->E F Quench in Water E->F G Acidify with HCl (Precipitation) F->G H Filter & Wash Solid G->H I Recrystallize & Dry H->I J J I->J Final Product: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Caption: High-level workflow for the scalable synthesis.

Guareschi-Thorpe Reaction Mechanism

G Start1 Diethyl Malonate Enolate Malonate Enolate (Nucleophile) Start1->Enolate Deprotonation Start2 Ethyl 3-ethoxyacrylate Michael Michael Adduct Start2->Michael Michael Addition Base NaOEt (Base) Base->Enolate Enolate->Michael Michael Addition Amide Amide Intermediate Michael->Amide Amidation & Elimination of EtOH Ammonia NH3 (from NH4Cl) Ammonia->Amide Amidation & Elimination of EtOH Product Final Product (2-Pyridone Ring) Amide->Product Intramolecular Cyclization

Caption: Simplified mechanism of the Guareschi-Thorpe condensation.

Safety and Hazard Management

Industrial-scale synthesis requires stringent adherence to safety protocols. The primary hazards in this process are associated with the reagents used.

ReagentKey HazardsRecommended Precautions
Diethyl Malonate Combustible liquid, causes serious eye irritation.[8][9]Keep away from ignition sources.[10] Wear safety goggles and gloves.[8] Ensure adequate ventilation.[8]
Sodium Ethoxide Flammable, causes severe skin burns and eye damage, reacts violently with water.Handle under an inert atmosphere (nitrogen). Use spark-proof tools. Wear flame-retardant clothing, chemical-resistant gloves, and a face shield. Have a Class D fire extinguisher readily available.
Ethanol Highly flammable liquid and vapor.Store in a flammable-liquids cabinet. Ground and bond all transfer containers. Use in a well-ventilated area away from open flames and sparks.
Hydrochloric Acid Causes severe skin burns and eye damage, may cause respiratory irritation.Handle in a fume hood. Wear acid-resistant gloves, apron, and face shield. Have a spill kit with a neutralizer (e.g., sodium bicarbonate) available.

Emergency Procedures:

  • Spills: For flammable liquids, remove all ignition sources and contain the spill with absorbent material. For corrosives, neutralize carefully before cleanup.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[11]

Conclusion

This application note provides a robust and scalable protocol for the synthesis of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, a valuable intermediate in pharmaceutical research. By leveraging an optimized Guareschi-Thorpe condensation, this method achieves high yields and purity while adhering to principles of green chemistry and industrial safety. The detailed mechanistic insights and step-by-step instructions are intended to empower researchers and process chemists to confidently scale this synthesis from the bench to pilot plant production.

References

  • Scribd. Hantzsch Pyridine Synthesis Mechanism. Available at: [Link]

  • Cairns, A. G. et al. (2020). An efficient and scalable synthesis of thiazolo ring fused 2-pyridones using flow chemistry. DiVA. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • Organic Chemistry. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. YouTube. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • Wikipedia. 2-Pyridone. Available at: [Link]

  • ACS Publications. (2025). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. Available at: [Link]

  • chemeurope.com. 2-Pyridone. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (2025). Diethyl malonate SDS. Available at: [Link]

  • Wiley Online Library. Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones. Available at: [Link]

  • ResearchGate. Guareschi–Thorpe condensation | Request PDF. Available at: [Link]

  • ACS Publications. (2019). Pyridine-Fused 2-Pyridones via Povarov and A3 Reactions: Rapid Generation of Highly Functionalized Tricyclic Heterocycles Capable of Amyloid Fibril Binding. The Journal of Organic Chemistry. Available at: [Link]

  • IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Available at: [Link]

  • Google Patents. WO2002085858A1 - Process for producing purified piperidine derivative.
  • ResearchGate. Group-Assisted-Purification Chemistry Strategy for the Efficient Assembly of Cyclic Fused Pyridinones | Request PDF. Available at: [Link]

  • PubChem. 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Available at: [Link]

  • MDPI. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available at: [Link]

  • SciELO México. (2018). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Available at: [Link]

  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • Beilstein-Institut. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • Google Patents. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Google Patents. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.

Sources

N-Alkylation of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate: A Comprehensive Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: April 2026

The N-alkylation of pyridinones, and specifically Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, represents a critical transformation in synthetic organic chemistry, providing access to a diverse array of molecular architectures with significant applications in medicinal chemistry and drug discovery.[1][2][3] N-substituted 2-pyridones are privileged scaffolds found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[1][3][4][5]

This technical guide provides an in-depth exploration of various N-alkylation protocols for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate. Beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings of each method, offering insights into the critical parameters that govern reaction outcomes, particularly the persistent challenge of regioselectivity between N- and O-alkylation. The protocols described herein are designed to be robust and reproducible, empowering researchers to confidently synthesize novel N-alkylated 2-pyridone derivatives for their specific research and development needs.

The Ambident Nucleophile Challenge: N- vs. O-Alkylation

The core challenge in the alkylation of 2-pyridones lies in their nature as ambident nucleophiles. Deprotonation of the pyridone ring generates a resonance-stabilized anion with nucleophilic character at both the nitrogen and oxygen atoms.[1][2] This duality can lead to the formation of a mixture of N-alkylated and O-alkylated products, often with similar polarities, which can complicate purification efforts.[6]

Ambident_Nucleophile Pyridone Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Base Base (-H⁺) Pyridone->Base Anion Resonance-Stabilized Anion Base->Anion Deprotonation Alkyl_Halide Alkyl Halide (R-X) Anion->Alkyl_Halide Nucleophilic Attack N_Alkylation N-Alkylated Product O_Alkylation O-Alkylated Product (2-Alkoxypyridine) Alkyl_Halide->N_Alkylation N-attack Alkyl_Halide->O_Alkylation O-attack

Caption: The ambident nucleophilic nature of the deprotonated 2-pyridone.

A variety of factors influence the N/O selectivity, including the choice of base, solvent, alkylating agent, and reaction temperature.[6][7][8] The protocols detailed below have been optimized to favor the desired N-alkylation pathway.

Classical N-Alkylation with Alkyl Halides

The reaction of 2-pyridones with alkyl halides under basic conditions is a cornerstone of N-alkylation strategies.[1][2] The choice of base and solvent system is paramount in directing the regioselectivity of this transformation.

Protocol 1: Cesium Carbonate in DMF - A Reliable Workhorse

This protocol is a widely adopted and generally high-yielding method for the N-alkylation of 2-pyridones, often favoring N-alkylation due to the nature of the cesium counter-ion.[6][9]

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) to the solution and stir the suspension for 15-30 minutes at room temperature.

  • Slowly add the alkyl halide (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.[6]

Causality Behind Experimental Choices:

  • Cesium Carbonate (Cs₂CO₃): The large and soft cesium cation is believed to preferentially associate with the "harder" oxygen atom of the pyridone anion, leaving the "softer" nitrogen atom more available for nucleophilic attack on the alkyl halide. This "soft-soft" interaction favors N-alkylation.[6]

  • Dimethylformamide (DMF): A polar aprotic solvent like DMF is excellent for SN2 reactions as it solvates the cation while leaving the anion relatively free and highly reactive.[6]

Protocol 2: Sodium Hydride in Anhydrous THF - For Less Reactive Systems

For less reactive alkylating agents or when a stronger base is required, sodium hydride (NaH) offers a powerful alternative. However, its use necessitates strict anhydrous conditions due to its high reactivity with water.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • In a separate flask, dissolve Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv.) in anhydrous THF.

  • Slowly add the solution of the pyridone to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Heating may be required for less reactive halides.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the 2-pyridone, driving the reaction forward.[6]

  • Anhydrous Conditions: NaH reacts violently with water to produce hydrogen gas, which is flammable. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

BaseSolventTypical TemperatureKey AdvantagesKey Disadvantages
Cs₂CO₃DMF, AcetonitrileRoom Temp. to 80 °CHigh yields, good N-selectivity, milder conditions.[6]Higher cost compared to other bases.
K₂CO₃DMF, AcetoneRoom Temp. to RefluxInexpensive.[6]Can be less effective for less reactive alkyl halides.[6]
NaHTHF, DMF0 °C to Room Temp.Strong base, drives reaction to completion.[6]Requires strict anhydrous conditions, potential safety hazards.[6]

Advanced and Alternative N-Alkylation Protocols

Beyond classical approaches, several modern techniques offer advantages in terms of reaction conditions, selectivity, and efficiency.

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and improved yields.[1][4][10][11]

Microwave_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification Reactants Combine: - Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate - Alkyl Halide - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Microwave Irradiate at set temperature and time Reactants->Microwave Workup Quench, Extract, and Concentrate Microwave->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for microwave-assisted N-alkylation.

Illustrative Protocol:

A mixture of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv.), the alkyl halide (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile) is subjected to microwave irradiation at a specific temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).[2][10] The reaction progress is monitored, and upon completion, the mixture is worked up and purified as described in the classical protocols.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a green and efficient alternative for N-alkylation, often allowing the use of milder bases and more environmentally benign solvents.[12][13] A phase-transfer catalyst, such as a tetraalkylammonium salt, facilitates the transfer of the deprotonated pyridone from the aqueous or solid phase to the organic phase where the alkylating agent resides.

A typical PTC system might involve the 2-pyridone, an alkyl halide in a non-polar organic solvent (e.g., toluene), an aqueous solution of a base (e.g., NaOH or K₂CO₃), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction is stirred vigorously at room or elevated temperature. This method can lead to high yields and good N-selectivity.

Mitsunobu Reaction

The Mitsunobu reaction provides a pathway for the N-alkylation of 2-pyridones using alcohols as the alkylating partners, proceeding under mild, neutral conditions.[14][15][16] However, the regioselectivity can be variable and is influenced by the substituents on the pyridone ring and the nature of the alcohol.[7][14][17]

The reaction involves the treatment of the 2-pyridone and an alcohol with a mixture of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). While effective for some substrates, the Mitsunobu reaction can sometimes favor O-alkylation, particularly with secondary alcohols.[7][17]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion - Insufficiently strong base.[6]- Low reaction temperature.[6]- Unreactive alkylating agent.[6]- Switch to a stronger base (e.g., NaH).[6]- Increase the reaction temperature or use microwave irradiation.[6]- Use a more reactive alkyl halide (I > Br > Cl) or add a catalytic amount of KI.[6]
Poor N-selectivity (Significant O-alkylation) - Inappropriate choice of base and counter-ion.[6]- Solvent effects.- Use cesium carbonate (Cs₂CO₃) to favor N-alkylation.[6]- Employ polar aprotic solvents like DMF.[6]- Consider alternative methods like micellar catalysis.[6][7]
Difficult Purification - Similar polarities of starting material and products.[6]- Optimize reaction conditions to maximize conversion and N-selectivity.[6]- Employ careful column chromatography with a shallow solvent gradient.[6]- Consider crystallization if the product is a solid.[6]

Conclusion

The N-alkylation of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is a versatile and essential transformation for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the underlying principles governing regioselectivity is crucial for successful outcomes. By carefully selecting the appropriate base, solvent, alkylating agent, and reaction conditions, researchers can effectively control the N-alkylation process and access a wide range of N-substituted 2-pyridone derivatives. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

  • Allais, C., et al. (2020).
  • Allais, C., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 2-pyridones and oxazoline[3,2-a]pyridinium. Retrieved from [Link]

  • Allais, C., et al. (2020).
  • Ren, Y., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(13), 3258-3261.
  • Ren, Y., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]

  • Williams, J. D., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of N‐alkylated 2‐pyridones. Retrieved from [Link]

  • Iida, H., et al. (2010). MICROWAVE ASSISTED RAPID PREPARATION OF N-ALKYL-2-PYRIDONES UNDER NEUTRAL CONDITIONS BY HILBERT-JOHNSON REACTION. HETEROCYCLES, 81(9), 2057.
  • ResearchGate. (n.d.). Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN101654432A - Method for N-alkylation of 2-pyridone.
  • Torhan, M. C., et al. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Retrieved from [Link]

  • Check, C. T., et al. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 76(19), 7949–7961.
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. ACS Publications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Retrieved from [Link]

  • Britton, J., et al. (2018). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 3(5), 659-667.
  • Organic Chemistry Portal. (n.d.). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Ghorai, P., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Frontiers. (2022, December 7). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. Retrieved from [Link]

  • Sato, T., et al. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995(08), 845-846.
  • Zhang, Y., et al. (2016). Synthesis of N-Alkenyl 2-Pyridonyl Ethers via a Au(I)-Catalyzed Rearrangement of 2-Propargyloxypyridines. Organic Letters, 18(21), 5584-5587.
  • Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals facing yield bottlenecks during the synthesis of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (also known as ethyl 2-hydroxyisonicotinate).

The synthesis of this highly valuable heterocyclic building block is notoriously challenging[1]. The starting material, 2-oxo-1,2-dihydropyridine-4-carboxylic acid, exists as a highly stable, poorly soluble zwitterion due to the 2-pyridone 2-hydroxypyridine tautomerism. This guide breaks down the mechanistic pitfalls of this reaction and provides a field-proven, self-validating protocol to maximize your yield.

Reaction Pathway & Mechanistic Pitfalls

Workflow SM 2-Oxo-1,2-dihydropyridine- 4-carboxylic acid (Insoluble Zwitterion) Intermediate Acid Chloride / HCl Salt Intermediate (In Situ) SM->Intermediate SOCl2 (1.3 eq) EtOH, 0 °C to RT Product Ethyl 2-oxo-1,2-dihydropyridine- 4-carboxylate (Target Product) SM->Product H2SO4, EtOH (Low Yield / Slow) Intermediate->Product EtOH, Reflux (65 °C) Controlled Time SideProduct Ethyl 2-chloroisonicotinate (Chlorinated Byproduct) Intermediate->SideProduct Excess SOCl2 (>2.0 eq) High Heat (>75 °C)

Reaction pathways for 2-hydroxyisonicotinic acid esterification and competing chlorination.

Troubleshooting FAQs

Q: Why is my standard Fischer esterification (using H₂SO₄ and ethanol) stalling at 30–40% yield? A: The Solubility Problem. The zwitterionic nature of 2-oxo-1,2-dihydropyridine-4-carboxylic acid renders it virtually insoluble in boiling ethanol. Traditional H₂SO₄ catalysis is insufficient to break this crystal lattice efficiently. Causality & Solution: Switching to a thionyl chloride (SOCl₂)-mediated esterification generates HCl in situ. This rapidly protonates the pyridone oxygen/nitrogen, disrupting the zwitterionic network and forming a highly soluble intermediate that drives the reaction to completion[2].

Q: I switched to SOCl₂, but LC-MS shows a major byproduct at m/z 186 ([M+H]⁺). What is this, and how do I prevent it? A: The Over-Reactivity Problem. The byproduct is ethyl 2-chloroisonicotinate . Causality & Solution: 2-Hydroxypyridines readily undergo nucleophilic aromatic substitution when exposed to chlorinating agents like SOCl₂ or POCl₃ at elevated temperatures[3]. If you use a large excess of SOCl₂ (>2.0 equivalents) or allow the internal temperature to spike during addition, the 2-hydroxy group is replaced by a chloride ion. To prevent this, strictly limit SOCl₂ to 1.2–1.3 equivalents, maintain the temperature at 0 °C during addition, and do not exceed a gentle reflux (65 °C) during the esterification phase.

Q: My reaction goes to completion, but I lose over half my product during the aqueous workup. How can I optimize recovery? A: The Amphoteric Problem. Causality & Solution: The 2-pyridone motif is amphoteric. Its NH proton is weakly acidic (pKa ~11). If your aqueous workup is too basic (e.g., quenching with strong NaOH or excess Na₂CO₃ to pH > 9), the product is deprotonated and forms a highly water-soluble sodium salt, leading to massive yield loss in the aqueous layer. Quench the reaction carefully with saturated NaHCO₃ to a strictly neutral pH (7.0–7.5) before extraction.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions, byproduct formation, and final isolated yield.

Esterification ConditionSOCl₂ EquivalentsMax Temp (°C)Workup pHTarget Yield (%)2-Chloro Byproduct (%)
H₂SO₄ / EtOHN/A78 (Reflux)7.535%N/A
SOCl₂ / EtOH3.0 eq78 (Reflux)7.542%48%
SOCl₂ / EtOH1.3 eq65 (Gentle)10.051%< 1%
SOCl₂ / EtOH (Optimized) 1.3 eq 65 (Gentle) 7.5 92% < 1%
Validated Experimental Protocol

This step-by-step methodology utilizes a self-validating feedback loop to ensure the SOCl₂-mediated esterification proceeds without over-chlorination.

Materials Required:

  • 2-Oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 equiv)

  • Anhydrous Ethanol (0.2 M relative to starting material)

  • Thionyl Chloride (SOCl₂) (1.3 equiv)

  • Saturated aqueous NaHCO₃

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dispersion: Suspend 2-oxo-1,2-dihydropyridine-4-carboxylic acid in anhydrous ethanol under an inert nitrogen atmosphere.

    • Validation Check: The mixture will appear as a thick, cloudy white suspension due to the insolubility of the zwitterion.

  • Activation: Cool the reaction flask to 0 °C using an ice-water bath. Add SOCl₂ (1.3 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Validation Check: You will observe the exothermic release of HCl gas. As the HCl salt forms, the cloudy suspension will gradually clear into a pale yellow, homogeneous solution.

  • Esterification: Remove the ice bath and gradually heat the reaction to a gentle reflux (65 °C) for 12 hours. Do not exceed 65 °C to prevent the nucleophilic substitution of the 2-hydroxy group[3].

    • Validation Check: Monitor via TLC (DCM/MeOH 9:1, UV detection). The starting material baseline spot should disappear, replaced by a higher Rf product spot.

  • Concentration: Cool the mixture to room temperature and concentrate in vacuo to remove excess ethanol and dissolved HCl. This step is critical to prevent massive gas evolution during the subsequent neutralization.

  • Neutralization & Quench: Resuspend the crude oily residue in EtOAc. Slowly add saturated aqueous NaHCO₃ under vigorous stirring until the aqueous layer reaches exactly pH 7.0–7.5.

    • Validation Check: CO₂ evolution will cease. Verify the pH using narrow-range indicator paper. Do not allow the pH to exceed 8.0.

  • Isolation: Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate as an off-white solid.

Sources

Technical Support Center: Solubility Enhancement for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring the successful progression of your research and development efforts.

Section 1: Understanding the Molecule & the Solubility Challenge

This first section addresses fundamental questions about the compound's chemical properties, which are the root cause of its poor aqueous solubility.

Q1: What are the key structural features of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate that limit its aqueous solubility?

Answer: The solubility of this molecule is governed by a delicate balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) features.

  • Hydrophobic Character: The core structure, consisting of the pyridinone ring and the ethyl group of the ester, is predominantly nonpolar. This significant hydrophobic character is the primary reason for its low affinity for water, a highly polar solvent.

  • Hydrophilic Potential: The molecule does possess sites capable of hydrogen bonding—specifically, the ketone oxygen (C=O) and the nitrogen-hydrogen (N-H) group in the pyridinone ring. However, these are often involved in strong intermolecular hydrogen bonds within the crystal lattice, making it difficult for water molecules to break them apart and solvate the individual molecules.

  • Tautomerism: This compound exists in tautomeric equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form. In polar solvents like water, the 2-pyridone form is generally favored.[1][2] This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities and overall polarity.

Q2: What is the pKa of this compound, and why is it critical for solubility enhancement?

Answer: The pKa is a measure of a molecule's acidity. For Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, the most relevant pKa is associated with the proton on the ring nitrogen (N-H) in the 2-pyridone tautomer.

The parent compound, 2-pyridone, has a pKa of approximately 11.6.[2][3] This indicates it is a weak acid. The presence of the electron-withdrawing ethyl carboxylate group at the 4-position is expected to make the N-H proton slightly more acidic, likely lowering the pKa into the 9-11 range.

Why this matters: The Henderson-Hasselbalch equation dictates that when the pH of the solution is above the pKa, the molecule will deprotonate to form a negatively charged anion. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in water. Therefore, adjusting the pH of the aqueous medium is one of the most powerful and direct strategies for enhancing solubility.[4][5]

Section 2: A Systematic Troubleshooting Workflow

If you are facing low solubility, precipitation, or inconsistent results, follow this systematic workflow. Each step is designed to isolate the problem and guide you toward a robust solution.

Q3: My compound shows very poor solubility in my aqueous buffer (e.g., PBS pH 7.4). Where do I begin troubleshooting?

Answer: Start with a systematic, multi-pronged approach. Do not randomly test conditions. The following workflow provides a logical progression from simple adjustments to more complex formulation strategies.

Troubleshooting_Workflow Start Problem: Low Aqueous Solubility pH_Check Step 1: pH Adjustment Is the compound ionizable? Start->pH_Check pH_Protocol Perform pH-Solubility Profile (See Protocol 1) pH_Check->pH_Protocol Yes Cosolvent_Check Step 2: Co-solvent Screening Is a mixed solvent system acceptable? pH_Check->Cosolvent_Check No/Insufficient pH_Success Success: Solubility Goal Achieved pH_Protocol->pH_Success Soluble pH_Protocol->Cosolvent_Check Insoluble Stability_Check Final Check: Confirm Compound Stability (See Q6) pH_Success->Stability_Check Cosolvent_Protocol Screen Common Co-solvents (See Protocol 2) Cosolvent_Check->Cosolvent_Protocol Yes Excipient_Check Step 3: Complexation Agents Are advanced formulations an option? Cosolvent_Check->Excipient_Check No Cosolvent_Success Success: Solubility Goal Achieved Cosolvent_Protocol->Cosolvent_Success Soluble Cosolvent_Protocol->Excipient_Check Insoluble Cosolvent_Success->Stability_Check Excipient_Protocol Screen Cyclodextrins (See Protocol 3) Excipient_Check->Excipient_Protocol Yes Excipient_Success Success: Solubility Goal Achieved Excipient_Protocol->Excipient_Success Soluble Excipient_Success->Stability_Check

Caption: A systematic workflow for troubleshooting low solubility.

Q4: How do I correctly perform a pH-dependent solubility study?

Answer: A pH-solubility profile is essential to determine the pH at which your compound achieves maximum solubility. This involves measuring the solubility across a range of pH values.

The Underlying Principle: For a weak acid like Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, increasing the pH above its pKa will shift the equilibrium towards the more soluble, ionized (deprotonated) form.[4][] This study will identify the optimal pH for your experiments.

(See Protocol 1 in the Appendix for a detailed, step-by-step methodology.)

Q5: pH adjustment alone is insufficient or not viable for my experiment. What are the best co-solvents to try?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for dissolving hydrophobic compounds.

Mechanism of Action: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water. This reduction in water's "self-association" lowers the energy penalty required to create a cavity for the nonpolar solute, thereby increasing solubility.[][9]

Recommended Co-solvents for Screening:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent. Excellent for initial stock solutions.

  • Ethanol (EtOH): A common, less toxic choice suitable for many biological assays.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity polymer often used in formulations.

  • Propylene Glycol (PG): Similar to PEG 400, widely used as a solubilizer.

(See Protocol 2 in the Appendix for a co-solvent screening workflow.)

Illustrative Data for Co-solvent Screening:

Solvent System (Aqueous Buffer, pH 7.4)Target ConcentrationObservationEstimated Solubility
No Co-solvent1 mg/mLHeavy precipitate< 0.1 mg/mL
5% DMSO (v/v)1 mg/mLHazy, fine precipitate~0.5 mg/mL
10% DMSO (v/v)1 mg/mLClear solution> 1 mg/mL
10% Ethanol (v/v)1 mg/mLHazy solution~0.7 mg/mL
20% PEG 400 (v/v)1 mg/mLClear solution> 1 mg/mL

Note: This is example data. Actual results must be determined experimentally.

Q6: When should I consider more advanced techniques like using cyclodextrins?

Answer: You should consider cyclodextrins when pH adjustment and co-solvents are not viable options, for example, in cellular assays where organic solvents are toxic or for in vivo formulations where precipitation upon injection is a concern.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] The hydrophobic drug molecule partitions into the interior cavity, forming an "inclusion complex."[12][][14] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent water solubility of the drug.[10][12]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High water solubility and low toxicity, making it a popular choice.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A modified cyclodextrin with a high affinity for many drug candidates and an excellent safety profile.

(See Protocol 3 in the Appendix for a method to screen cyclodextrins.)

Q7: I've achieved solubility, but I'm concerned about the stability of the compound. What should I look for?

Answer: This is a critical consideration. The ethyl ester functional group is susceptible to hydrolysis, particularly under basic (high pH) conditions, which are the very conditions that improve solubility.

Primary Stability Concern: Ester Hydrolysis

  • Mechanism: At pH > 8, the ester can be attacked by hydroxide ions (OH⁻), leading to hydrolysis that cleaves the ethyl group and forms the corresponding carboxylic acid.[15] This creates a new, potentially less active or inactive compound in your solution.

  • Detection: The most reliable way to monitor for hydrolysis is by using High-Performance Liquid Chromatography (HPLC). Over time, you would observe a decrease in the peak area of the parent compound and the appearance of a new, more polar peak corresponding to the carboxylic acid metabolite.

  • Mitigation: If you must use a high pH to achieve solubility, prepare the solution fresh before each experiment and minimize storage time. Conduct a time-course stability study (e.g., analyzing the solution by HPLC at 0, 2, 4, 8, and 24 hours) to determine the window of time in which the compound is stable. The neutral hydrolysis of simple esters in water is extremely slow, with half-lives often measured in years, but this rate is significantly accelerated by base catalysis.[16]

Appendix: Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling
  • Prepare Buffers: Create a series of buffers covering a pH range from 4.0 to 11.0 (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10, carbonate-bicarbonate for pH 10-11).

  • Add Excess Compound: Add an excess amount of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is clearly visible.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant and dilute it with a suitable mobile phase or solvent mixture to bring the concentration within the linear range of your analytical method.

  • Quantify: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method to determine the concentration.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis.

Protocol 2: Co-solvent Screening
  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).

  • Prepare Co-solvent/Buffer Mixtures: In separate vials, prepare the final co-solvent mixtures. For example, to make a 10% DMSO solution, add 100 µL of DMSO to 900 µL of your primary aqueous buffer. Prepare similar mixtures for Ethanol, PEG 400, etc., at various percentages (e.g., 5%, 10%, 20%).

  • Spike and Observe: Add a small volume of the DMSO stock solution to each co-solvent mixture to achieve your desired final concentration (e.g., add 2 µL of a 50 mg/mL stock to 998 µL of the buffer mixture to get 100 µg/mL).

  • Vortex and Equilibrate: Vortex each vial thoroughly and allow it to sit at room temperature for at least 1 hour.

  • Visual Inspection: Visually inspect each vial for signs of precipitation. Use a light source and a dark background to check for haziness (Tyndall effect) or visible particles.

  • Quantify (Optional): For a more quantitative measure, centrifuge the samples and measure the concentration in the supernatant via HPLC as described in Protocol 1.

Protocol 3: Cyclodextrin Complexation Screening
  • Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD and SBE-β-CD in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature for 48-72 hours. Complexation can be slower than simple dissolution.

  • Filter: Filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind your compound) to remove undissolved solid.

  • Quantify: Dilute and analyze the filtrate using HPLC-UV to determine the compound's concentration.

  • Plot Data: Plot the measured solubility on the y-axis against the cyclodextrin concentration on the x-axis to generate a phase-solubility diagram.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Google AI.
  • Stancampiano, C., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Hart, M. L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
  • Popa, L. (2019). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Solubilization techniques used for poorly water-soluble drugs. (2024, November 15). PubMed.
  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE.
  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology.
  • How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8.
  • Cosolvent. Wikipedia.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed.
  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025, June 25). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Cosolvent. Grokipedia.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). ACS Publications.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Why and how are co-solvents sometimes used in SFE processes?. Applied Separations.
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate.
  • Polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue and their stability in solution. CrystEngComm (RSC Publishing).
  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository.
  • pKa Data Compiled by R. Williams. [Source not provided].
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). [Source not provided].
  • 2-Pyridone. (2012, September 4). wikidoc.
  • Determination of the pKa values of some pyridine derivatives by computational methods. (2018, December 24). Bulgarian Chemical Communications.
  • 2-Pyridone. Wikipedia.
  • 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem.
  • The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. (2011, July 27). Journal of the American Chemical Society.
  • Alkyl Formate Esters Hydrolysis In Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis. [Source not provided].

Sources

Technical Support Center: Purification and Recrystallization of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification and recrystallization of this important heterocyclic compound.

I. Troubleshooting Guide

This section addresses common challenges encountered during the purification of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate in a question-and-answer format, providing solutions and the scientific reasoning behind them.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during the recrystallization of crude Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate. What are the likely causes and how can I improve my yield?

Answer: Low recovery from recrystallization is a frequent issue that can often be traced back to several key experimental parameters.

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. If the compound is too soluble at low temperatures, it will not precipitate effectively upon cooling.

    • Recommendation: Ethanol/water mixtures are often a good starting point for pyridinone-based structures.[1] You can also experiment with other solvent systems like ethyl acetate/hexane.[1][2]

  • Excessive Solvent Volume: Using too much solvent is a common pitfall that prevents the solution from becoming saturated upon cooling, thus hindering crystallization.

    • Recommendation: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures that the solution will be supersaturated upon cooling, maximizing crystal formation.[1]

  • Premature Crystallization: If the solution cools too rapidly, the product can "crash out" of the solution, trapping impurities within the crystal lattice and leading to a lower quality product that may require further purification.

    • Recommendation: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of larger, purer crystals.[1]

  • Incomplete Precipitation: Even with slow cooling, some product may remain dissolved in the mother liquor.

    • Recommendation: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product before filtration.[3]

Issue 2: "Oiling Out" During Recrystallization

Question: Instead of forming crystals, my product is separating as an oil during the cooling phase. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a highly concentrated solution or an inappropriate solvent system.

  • Lower the Crystallization Temperature: The solution may be too concentrated when it begins to cool.

    • Recommendation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Change the Solvent System: A different solvent or a mixture of solvents might be more conducive to crystal formation.[1]

    • Recommendation: If using a single solvent, try a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[4]

  • Induce Crystallization: Sometimes, a supersaturated solution needs a nucleation site to initiate crystal growth.

    • Recommendation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1]

      • Seed Crystals: If available, add a single, pure crystal of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate to the cooled, supersaturated solution. This will act as a template for further crystal growth.[1]

Issue 3: Persistent Impurities in the Final Product

Question: After recrystallization, my Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is still contaminated with impurities, as indicated by analytical techniques (e.g., NMR, LC-MS). How can I improve the purity?

Answer: The strategy for removing persistent impurities depends on their chemical nature.

  • Starting Materials: Unreacted starting materials are a common source of contamination.

    • Recommendation: Ensure the synthesis reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC) before beginning the work-up and purification.

  • Side Products: Side reactions can generate impurities that are structurally similar to the desired product, making them difficult to separate by recrystallization alone.

    • Recommendation:

      • Column Chromatography: For impurities with different polarities, silica gel column chromatography can be an effective purification step prior to recrystallization. A common eluent system for similar compounds is a mixture of ethyl acetate and hexane.[1][5]

      • Acid-Base Extraction: The carboxylic acid ester functionality of your target compound allows for selective extraction. However, be aware that the 2-pyridone tautomer can exhibit acidic properties, and the ester can be susceptible to hydrolysis under harsh acidic or basic conditions.[6] A mild aqueous wash with a dilute base (e.g., sodium bicarbonate solution) during the work-up may remove acidic impurities. Conversely, a dilute acid wash could remove basic impurities.

Issue 4: Product Decomposition During Purification

Question: I suspect my product is degrading during purification, leading to discoloration or the appearance of new spots on my TLC plate. How can I minimize this?

Answer: Pyridinone derivatives can be sensitive to prolonged exposure to heat or acidic/basic conditions.

  • Temperature Control: Excessive heat during solvent removal can lead to degradation.

    • Recommendation: When using a rotary evaporator, use a water bath with a temperature appropriate for the solvent being removed, and ideally not exceeding 40-50°C.[3]

  • pH Control: The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, which would convert your product to the corresponding carboxylic acid.[6]

    • Recommendation: Neutralize the reaction mixture before extraction and purification. If performing column chromatography on silica gel (which is slightly acidic), consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v).[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and appearance of pure Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate?

A1: The related compound, 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a solid.[7] Therefore, the ethyl ester is also expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder.

Q2: What are some suitable solvent systems for the recrystallization of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate?

A2: Based on the polarity of the molecule and common practices for similar compounds, the following solvent systems are recommended for initial screening:

  • Single Solvents: Ethanol, isopropanol, acetonitrile.

  • Two-Solvent Systems: Ethanol/water, ethyl acetate/hexane, dichloromethane/hexane.[1][2][8]

Q3: What analytical techniques are recommended to assess the purity of the final product?

A3: A combination of techniques should be used to confirm both the identity and purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample by separating it from any non-volatile impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Q4: My compound appears to be hygroscopic. What are the best storage conditions?

A4: For compounds that may be sensitive to moisture, it is recommended to store them in a tightly sealed container in a desiccator. For long-term storage, keeping the compound in a cool, dry, and dark place, potentially under an inert atmosphere (e.g., argon or nitrogen), is advisable.[7]

III. Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Place the crude Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate in a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Crystallization: If using a two-solvent system, slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.[1]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or solvent mixture.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

Data Summary Table
ParameterRecommended Value/SolventRationale
Primary Recrystallization Solvent Ethanol, Ethyl AcetateGood solubility at high temperatures.
Co-solvent (for two-solvent system) Water, HexaneLowers the solubility of the product upon cooling.
Drying Temperature < 50°CTo prevent thermal degradation.
Workflow Visualization

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Start Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization No Insoluble Impurities Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Analysis Purity & Identity Confirmation (NMR, MS, HPLC) Pure_Product->Analysis

Caption: General workflow for the purification of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

IV. References

  • BenchChem. (2025). Technical Support Center: Purification of Ethyl 2,2'-Bipyridine-4-carboxylate.

  • Sigma-Aldrich. 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

  • PubChem. 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

  • BenchChem. (2025). An In-depth Technical Guide to the Hydrolysis of Ethyl 2,2'-Bipyridine-4-carboxylate.

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.

  • BenchChem. (2025). Technical Support Center: Purification of Ethyl 2-iodooxazole-4-carboxylate Derivatives.

  • ChemicalBook. (2023). 6-Ethyl-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid.

  • South African Journal of Chemistry. (2010). Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives.

  • ChemBK. Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

  • IUCr Journals. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

  • Reddit. (2019). Recrystallization with two solvents.

  • YouTube. (2013). Recrystallization Solvent Pair.

  • University of Colorado Boulder. Common Solvents for Crystallization.

  • Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.

  • MDPI. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.

  • Patsnap. (2021). The preparation method of ethyl 2-oxo-3-piperidinecarboxylate.

  • RSC Advances. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.

  • General procedure for the preparation of 1-18.

  • BLD Pharm. 2-Oxo-1,2-dihydropyridine-4-carboxylic acid.

  • DergiPark. (2020). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl).

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester.

  • ResearchGate. Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate.

Sources

Optimizing reaction temperature and time for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic challenges encountered during the synthesis and optimization of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate .

This compound is a critical intermediate in the development of various pharmacological agents, including potential antitubercular and anti-inflammatory therapeutics[1]. Typically synthesized via the esterification of 2-oxo-1,2-dihydropyridine-4-carboxylic acid or via condensation pathways, the reaction's success heavily relies on precise temperature and time control to maximize yield while preventing thermal degradation or side reactions[1][2].

Synthesis & Optimization Workflow

SynthesisWorkflow A 2-oxo-1,2-dihydropyridine -4-carboxylic acid C Thermal Optimization (Reflux Conditions) A->C B Ethanol + Catalyst (e.g., H2SO4 or SOCl2) B->C D Ethyl 2-oxo-1,2-dihydropyridine -4-carboxylate C->D Optimal: 78°C, 8-12h E Issue: Incomplete Conversion C->E T < 70°C or t < 6h F Issue: Thermal Degradation / Byproducts C->F Prolonged heating > 16h

Workflow for the esterification of 2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Troubleshooting & FAQs: Temperature and Time Optimization

Q1: Why am I seeing incomplete conversion even after 6 hours of reflux? Causality & Solution: The esterification of 2-oxo-1,2-dihydropyridine-4-carboxylic acid is an equilibrium-driven process. At temperatures below the boiling point of ethanol (~78°C), the kinetic energy is insufficient to overcome the activation barrier for the tetrahedral intermediate formation at a practical rate. Furthermore, the 2-pyridone ring exhibits tautomerism (lactam-lactim), which can delocalize electron density and mildly deactivate the carboxylic acid carbonyl. Action: Ensure your heating block or oil bath is set to 85–90°C to maintain a vigorous internal reflux of ethanol (78°C). Extend the reaction time to 8–12 hours. Using a Dean-Stark trap or molecular sieves to remove water will also drive the equilibrium forward[2].

Q2: Can I increase the temperature and use a sealed vessel (microwave) to reduce reaction time? Causality & Solution: Yes, but with caution. Microwave-assisted synthesis can reduce reaction times from 12 hours to 30–45 minutes[3]. However, the 2-pyridone core is susceptible to N-alkylation or O-alkylation if the temperature exceeds 120°C in the presence of strong electrophiles. Action: If using a microwave reactor, cap the temperature at 100°C. Monitor the pressure carefully, as ethanol vapor pressure increases rapidly.

Q3: My product is heavily contaminated with a dark, tarry substance. What went wrong? Causality & Solution: This is a classic sign of thermal degradation caused by excessive reaction times (e.g., leaving the reaction overnight for >18 hours) combined with a high concentration of a strong acid catalyst (like concentrated H₂SO₄). Prolonged exposure to high heat and strong acid leads to the decomposition of the pyridone ring or polymerization. Action: Limit the reflux time to a maximum of 12 hours. Alternatively, switch to a milder coupling reagent or use Thionyl Chloride (SOCl₂) to form the acyl chloride in situ before adding ethanol, which allows the reaction to proceed at room temperature or mild reflux (40–50°C)[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, time, and yield based on standardized esterification protocols.

Reaction ConditionTemperature (°C)Time (Hours)Conversion Rate (%)Primary Impurity Profile
Mild Heating60°C1245%Unreacted starting material
Standard Reflux78°C (Ethanol BP)885%Trace unreacted acid
Optimized Reflux 78°C 12 >95% None (Optimal)
Prolonged Reflux78°C2470%Degradation products (tar)
Microwave-Assisted100°C (Sealed)0.75 (45 min)92%Trace N-ethylation

Step-by-Step Validated Protocol: Optimized Esterification

This protocol is a self-validating system: the transition from a heterogeneous suspension to a clear solution serves as an internal visual indicator of conversion.

Reagents:

  • 2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq)

  • Absolute Ethanol (Solvent and reactant, 20 volumes)

  • Thionyl Chloride (SOCl₂) or Conc. H₂SO₄ (1.2 eq)

Methodology:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 2-oxo-1,2-dihydropyridine-4-carboxylic acid.

  • Solvent Addition: Suspend the starting material in absolute ethanol (20 mL per gram of acid). Validation check: The mixture will be a cloudy suspension.

  • Catalyst Addition: Cool the flask to 0°C using an ice bath. Dropwise, add the catalyst (e.g., SOCl₂). Caution: Exothermic reaction with off-gassing (HCl, SO₂).

  • Thermal Ramp: Remove the ice bath and attach a reflux condenser. Gradually heat the reaction mixture to an internal temperature of 78°C.

  • Kinetic Monitoring (Time): Maintain vigorous reflux for exactly 10 to 12 hours. Validation check: The suspension should gradually clarify into a homogeneous solution as the ester forms and dissolves in ethanol.

  • Quenching & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess ethanol. Neutralize the residue with saturated aqueous NaHCO₃ until pH 7-8 is reached.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

References

  • Synthesis and Pharmacological Characterization Containing Heterocyclic Compounds as Potential Therapeutic Agents Source: Publikationsserver der Universität Regensburg URL:[Link]

  • United States Patent: Heterocyclic Compounds and Methods of Use Source: Google Patents / Googleapis URL:[Link]

Sources

Removing byproducts from Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate crude mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate .

As a Senior Application Scientist, I have designed this guide to help you move beyond trial-and-error. Here, we analyze the root chemical causes of byproduct formation—specifically focusing on the ambidentate reactivity of the pyridone core—and provide self-validating protocols to ensure high-purity isolation of your target compound.

Mechanistic Overview & Reaction Pathway

The synthesis of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the esterification of 2-oxo-1,2-dihydropyridine-4-carboxylic acid. The primary challenge in this workflow is the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms. Under basic conditions, the resulting anion is an ambidentate nucleophile. If alkyl halides are used for esterification, competitive alkylation at the nitrogen (N-alkylation) or oxygen (O-alkylation) atoms will generate unwanted byproducts [1]. Furthermore, incomplete reactions or exposure to aqueous base during workup can result in the presence of the hydrolyzed free acid [2].

G SM 2-Oxo-1,2-dihydropyridine- 4-carboxylic acid Reagents Ethylating Agent (EtOH/H+ or EtX/Base) SM->Reagents Target Ethyl 2-oxo-1,2-dihydro- pyridine-4-carboxylate (Target Product) Reagents->Target Selective Esterification Byproduct1 N-Ethyl Byproduct (N-Alkylation) Reagents->Byproduct1 Excess EtX (Ambidentate N) Byproduct2 O-Ethyl Byproduct (O-Alkylation) Reagents->Byproduct2 Excess EtX (Ambidentate O) Byproduct3 Free Acid (Hydrolysis/Incomplete) Target->Byproduct3 H2O/Base (Hydrolysis)

Reaction pathway showing target synthesis and competitive byproduct formation.

Troubleshooting FAQs

Q1: My crude NMR shows multiple ethyl signals, indicating N-alkylated and O-alkylated byproducts. Why did this happen and how do I prevent it? Causality: This occurs if you utilized an alkyl halide (e.g., ethyl iodide) and a base (e.g., K₂CO₃) to form the ester. According to Hard-Soft Acid-Base (HSAB) theory, the pyridone oxygen is a "hard" nucleophile while the nitrogen is "softer". Excess ethyl iodide will non-selectively attack both the carboxylate and the pyridone ring, yielding compounds like methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate or its O-ethyl isomer [3]. Solution: To strictly prevent ring alkylation, abandon the alkyl halide route. Instead, utilize a classical Fischer esterification (EtOH, catalytic H₂SO₄, reflux) or thionyl chloride (SOCl₂) mediated esterification. These methods selectively target the carboxylic acid without providing an electrophile that can permanently alkylate the N or O atoms.

Q2: I have a significant amount of unreacted 2-oxo-1,2-dihydropyridine-4-carboxylic acid in my crude mixture. How can I remove it without column chromatography? Causality: Esterifications are equilibrium-driven. If water is not efficiently removed (e.g., via a Dean-Stark trap or molecular sieves), the reverse hydrolysis reaction occurs, leaving free acid in the mixture. Solution: Exploit the pKa differences. The carboxylic acid has a pKa of ~3.5, while the pyridone N-H has a pKa of ~11.0. An aqueous wash with saturated Sodium Bicarbonate (NaHCO₃, pH ~8.3) will selectively deprotonate the carboxylic acid, driving it into the aqueous layer, while leaving the target ester in the organic layer.

Q3: During the concentration of my crude mixture under high heat, I noticed a loss of product mass and the appearance of a new, highly polar spot on TLC. What is happening? Causality: Pyridine-4-carboxylic acids and their derivatives are susceptible to thermal decarboxylation, especially in the presence of trace acids or metals. Prolonged heating above 120°C can cleave the ester/carboxylate group, yielding 2-pyridone (2-hydroxypyridine). Solution: Always concentrate your fractions under reduced pressure at a water bath temperature not exceeding 45°C.

Physicochemical Data for Separation

To design a self-validating purification system, you must rely on the distinct physicochemical properties of the mixture's components. Use the table below to track your purification progress via Thin Layer Chromatography (TLC) and liquid-liquid extraction.

ComponentStructural RoleApprox. pKaSoluble in Aq. NaHCO₃?TLC R_f (EtOAc:Hexane 1:1)
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Target Product~11.0 (N-H)No~0.40 (UV Active)
2-Oxo-1,2-dihydropyridine-4-carboxylic acid Unreacted / Hydrolysis~3.5 (COOH)Yes ~0.00 (Baseline)
N-Ethyl Byproduct Over-alkylationN/ANo~0.60
O-Ethyl Byproduct Over-alkylationN/ANo~0.80

Step-by-Step Purification Methodologies

Protocol A: Liquid-Liquid Extraction for Free Acid Removal

This protocol acts as a self-validating system: the complete transfer of the baseline spot (TLC) to the aqueous phase confirms the success of the operation.

  • Dilution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Basic Wash: Add an equal volume of saturated aqueous NaHCO₃.

  • Agitation & Venting: Vigorously shake the separatory funnel. Causality note: CO₂ gas will evolve as the free acid is neutralized. Vent the funnel frequently to prevent pressure build-up.

  • Phase Separation: Allow the layers to separate. The lower layer is the organic phase (if using DCM); the upper is the aqueous phase.

  • Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate. The baseline spot (free acid) must be entirely absent from the organic lane. If it remains, repeat Step 2.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (≤ 45°C) to yield the acid-free crude.

Protocol B: Silica Gel Chromatography for Alkylated Byproducts

If your synthesis inadvertently produced N- or O-alkylated byproducts, they must be separated chromatographically due to their lack of ionizable protons.

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using a non-polar solvent system (e.g., 20% EtOAc in Hexanes).

  • Loading: Dry-load the acid-free crude onto a small amount of silica gel to ensure a narrow elution band, which prevents the co-elution of the closely related N-alkylated byproduct.

  • Gradient Elution:

    • Begin with 20% EtOAc/Hexanes to rapidly elute the non-polar O-ethyl byproduct (R_f ~0.80).

    • Increase the gradient to 40% EtOAc/Hexanes to elute the N-ethyl byproduct (R_f ~0.60).

    • Finally, flush with 60-80% EtOAc/Hexanes to elute the target Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (R_f ~0.40).

  • Validation Checkpoint: Analyze fractions via UV-TLC. Pool only the fractions containing the pure R_f 0.40 spot. Evaporate under reduced pressure to obtain the highly purified target compound.

References

  • Raymond, K. N., et al. "Toward Optimized High-Relaxivity MRI Agents: The Effect of Ligand Basicity on the Thermodynamic Stability of Hexadentate hydroxypyridonate/catecholate gadolinium(III) Complexes." Inorganic Chemistry, PubMed. Available at:[Link]

  • Ershov, O. V., et al. "Synthesis and members of 3-aminopyridin-2-one based fragment library." Chemistry of Heterocyclic Compounds, ResearchGate. Available at:[Link]

Technical Support Center: Overcoming Steric and Electronic Hindrance in Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the functionalization of highly deactivated, sterically hindered heterocycles. Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate presents a unique dual-challenge in drug development and synthetic methodology:

  • Electronic Deactivation: The C4 ethyl ester acts as a potent electron-withdrawing group (EWG). This pulls electron density away from the ring, significantly reducing the nucleophilicity of the N1 position and complicating regioselective alkylation[1].

  • Steric Shielding: The bulky ester physically blocks the adjacent C3 and C5 positions, severely hindering electrophilic aromatic substitution (EAS).

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to overcome these specific barriers.

Troubleshooting Guide 1: Regioselective N-Alkylation

Q: Why am I getting poor conversion and high O-alkylation when reacting Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate with alkyl halides? A: The ethyl ester at the C4 position pulls electron density away from the nitrogen, significantly weakening its nucleophilicity[1]. 2-Pyridones are ambident nucleophiles governed by the Hard-Soft Acid-Base (HSAB) principle. The oxygen atom is a "hard" nucleophile, while the nitrogen is "soft". Because the ester deactivates the ring, the transition state for N-alkylation (which requires a temporary disruption of aromaticity) becomes thermodynamically steeper. Consequently, hard electrophiles will preferentially attack the oxygen to rapidly restore the aromatic stability of the resulting 2-alkoxypyridine[2].

Q: How can I force N-alkylation over O-alkylation? A: You must shift the reaction from kinetic control (O-alkylation) to thermodynamic control (N-alkylation)[3].

  • Electrophile Selection: Switch from hard alkyl chlorides/bromides to softer alkyl iodides[2].

  • Solvent Environment: Utilize an aqueous micellar system (e.g., 2% Tween 20 in water). The hydrophobic core of the micelle increases the local concentration of the reactants and stabilizes the softer N-alkylation transition state, drastically improving N-selectivity[4].

  • Alternative Reagents: For complex or bulky alkyl groups, consider P(NMe2)3-mediated direct deoxygenation of α-keto esters. This operates via a Kukhtin−Ramirez adduct intermediate, bypassing traditional SN2 steric clashes entirely[1].

Troubleshooting Guide 2: C3/C5 Electrophilic Aromatic Substitution

Q: I am trying to halogenate (brominate/iodinate) the C3 or C5 position, but the reaction stalls. Why? A: The C4 ethyl ester presents a massive steric shield over both the C3 and C5 positions. In addition to physical blocking, the ester's EWG nature deactivates the ring toward electrophilic aromatic substitution (EAS).

Q: What is the workaround for C3/C5 functionalization? A: You must overpower the deactivation with highly reactive electrophilic species. Instead of standard Br2 or I2, use N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) in the presence of a strong Brønsted acid like Trifluoroacetic acid (TFA). The acid protonates the succinimide, creating a highly electrophilic halonium ion capable of overcoming the steric and electronic barriers.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and regioselectivity for deactivated C4-ester 2-pyridones.

Reaction SystemElectrophile TypeAdditive / CatalystDominant PathwayTypical N:O RatioYield (%)
DMF / K2CO3Alkyl Bromide (Hard)NoneMixed1.5 : 145 - 55%
DCM / Ag2CO3Alkyl Bromide (Hard)NoneO-Alkylation1 : 1070 - 75%
H2O / K2CO3Alkyl Iodide (Soft)Tween 20 (2% w/w)N-Alkylation> 5 : 180 - 88%
Toluene / Noneα-Keto EsterP(NMe2)3N-Alkylation> 99 : 182 - 90%

Experimental Workflows & Logical Relationships

AmbidentAlkylation A Ethyl 2-oxo-1,2-dihydropyridine -4-carboxylate B Deprotonation (Base Selection) A->B pKa ~ 11 C Ambident Anion Intermediate B->C K2CO3 or Cs2CO3 D Hard Electrophile / Ag+ Salts (Kinetic Control) C->D High charge density E Soft Electrophile / Micellar Media (Thermodynamic Control) C->E Orbital overlap F O-Alkylated Product (Undesired) D->F Fast reaction G N-Alkylated Product (Desired) E->G Stable product

Mechanistic pathway of ambident anion alkylation under kinetic vs. thermodynamic control.

EAS_Workflow Start Target: C3/C5 Halogenation Steric Steric Shielding by C4-Ester Start->Steric Elec EWG Deactivation Start->Elec Act1 Use Strong Acid (TFA) To activate electrophile Steric->Act1 Act2 Use NIS/NBS (Highly reactive species) Elec->Act2 Result C3/C5 Halogenated Product Act1->Result Overcomes bulk Act2->Result Overcomes EWG

Workflow for overcoming steric and electronic barriers in C3/C5 aromatic substitution.

Self-Validating Experimental Protocols

Protocol 1: Micellar-Promoted Regioselective N-Alkylation

Objective: Achieve >5:1 N-alkylation of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate using thermodynamic control.

  • Step 1: Micellar Preparation. Dissolve Tween 20 (2% w/w) in deionized water.

    • Causality: The surfactant forms hydrophobic pockets that solubilize the highly lipophilic C4-ester pyridone and stabilize the N-alkylation transition state[4].

  • Step 2: Reagent Addition. Add Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv), K2CO3 (1.5 equiv), and the soft alkyl iodide (1.2 equiv). Stir at room temperature.

  • Step 3: In-Process Validation (TLC). After 3 hours, check TLC (Hexanes:EtOAc 1:1).

    • Validation Check: The N-alkylated product will elute significantly lower (Rf ~0.3) than the O-alkylated byproduct (Rf ~0.7) due to the exposed, highly polar lactam carbonyl dipole. If the top spot dominates, the electrophile is too hard.

  • Step 4: Workup & Phase Separation. Extract with EtOAc. Wash the organic layer with 1M NaOH.

    • Validation Check: Unreacted 2-pyridone starting material (pKa ~11) will be deprotonated and partitioned into the aqueous layer, ensuring only alkylated products remain in the organic phase.

  • Step 5: Final Validation (NMR). Run 1H-NMR and 13C-NMR.

    • Validation Check: N-alkylation is confirmed by the downfield shift of the C6 proton (adjacent to the newly alkylated nitrogen) and the presence of a characteristic lactam carbonyl peak (~162 ppm) in 13C-NMR.

Protocol 2: Acid-Promoted C3-Iodination (Overcoming C4 Steric Bulk)

Objective: Regioselective iodination adjacent to the bulky C4-ester.

  • Step 1: Activation. Dissolve the pyridone in neat Trifluoroacetic acid (TFA).

    • Causality: TFA protonates the electrophile in the next step, creating a super-electrophile capable of bypassing the C4 ethyl ester's steric shield.

  • Step 2: Electrophile Addition. Add N-Iodosuccinimide (NIS, 1.1 equiv) in portions at 0°C, then warm to 50°C.

  • Step 3: In-Process Validation (LC-MS). Monitor the reaction via LC-MS after 2 hours.

    • Validation Check: Look for the [M+H]+ peak shift from 168 m/z (starting material) to 294 m/z (iodinated product).

  • Step 4: Quenching. Pour the mixture over ice and quench with saturated aqueous Na2S2O3.

    • Validation Check: The solution will turn from dark red/brown to pale yellow/colorless, confirming the complete neutralization of unreacted electrophilic iodine species.

  • Step 5: Isolation. Filter the resulting precipitate.

    • Causality: The iodinated product is highly crystalline and insoluble in cold water, allowing for self-purifying isolation without the need for column chromatography.

References

  • [1] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry - ACS Publications. 1

  • [4] Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate.4

  • [3] Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Benchchem. 3

  • [2] Organic Synthesis: General Remarks (Hard and Soft Acids and Bases). Wiley-VCH. 2

Sources

Validation & Comparative

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate vs methyl 2-oxo-1,2-dihydropyridine-4-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary & Structural Overview

In modern drug discovery, 2-oxo-1,2-dihydropyridine-4-carboxylate derivatives serve as highly versatile building blocks. They are frequently employed in the synthesis of chelating agents, metalloenzyme modulators, and 1[1] utilized for hematopoietic stem cell mobilization.

When designing synthetic routes, the choice of the ester alkyl group—specifically ethyl versus methyl —profoundly impacts downstream reactivity. While both molecules share the same lactam-lactim tautomeric core (2-pyridone ⇌ 2-hydroxypyridine), the subtle steric and inductive differences between a methoxy and an ethoxy substituent dictate the kinetics of nucleophilic acyl substitutions and influence the regioselectivity of core alkylations.

Mechanistic Reactivity Profiling

Nucleophilic Acyl Substitution: Hydrolysis and Amidation

As an application scientist, I frequently observe that the2 exhibits superior kinetics in nucleophilic acyl substitutions[2]. The causality is rooted in steric hindrance. During saponification or amidation, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. The methoxy group is less sterically demanding than the ethoxy group, which lowers the activation energy barrier for this transition state.

Consequently, saponification of the methyl ester can be achieved rapidly using mild bases (e.g., LiOH) at room temperature. In contrast, the ethyl ester often requires harsher conditions, stronger bases, or prolonged heating, as documented in various3[3]. Furthermore, the methyl ester is reactive enough to undergo direct amidation with primary amines under thermal conditions, entirely bypassing the need for a two-step saponification and peptide-coupling sequence.

G Start 2-oxo-1,2-dihydropyridine -4-carboxylate EsterChoice Ester Selection Start->EsterChoice Methyl Methyl Ester (Fast Kinetics) EsterChoice->Methyl Steric Tolerance Ethyl Ethyl Ester (Higher Stability) EsterChoice->Ethyl Lipophilic Requirement Amidation Direct Amidation (High Yield) Methyl->Amidation Primary Amine Hydrolysis Saponification (Standard Yield) Methyl->Hydrolysis LiOH/H2O Ethyl->Hydrolysis NaOH/EtOH (Heat required) Coupling Peptide Coupling (via Free Acid) Hydrolysis->Coupling HATU/DIPEA

Decision tree for nucleophilic acyl substitution workflows based on ester selection.

Regioselective Alkylation of the Pyridone Core

Alkylation of the 2-pyridone core presents a classic regioselectivity challenge. Deprotonation yields an ambident enolate capable of reacting at either the nitrogen or the oxygen atom. While N-alkylation is generally the thermodynamic product, the choice of ester subtly influences the reaction environment.

The ethyl ester's increased lipophilicity alters the solubility profile of the intermediate enolate in polar aprotic solvents (like DMF or MeCN). This shift in the solvation sphere can occasionally trap the kinetic O-alkylated byproduct if the reaction is not driven to thermodynamic completion, a phenomenon observed during 4[4].

Alkylation Substrate Pyridone Core (Tautomeric Mixture) Base Deprotonation (K2CO3) Substrate->Base Anion Ambident Enolate Intermediate Base->Anion SolventMeCN Polar Aprotic (MeCN) Harder Solvation Anion->SolventMeCN SolventDMF Polar Aprotic (DMF) Softer Solvation Anion->SolventDMF N_Alk N-Alkylation (Thermodynamic) SolventMeCN->N_Alk Major Pathway O_Alk O-Alkylation (Kinetic) SolventMeCN->O_Alk Minor Trapping SolventDMF->N_Alk Major Pathway

Mechanistic pathway illustrating the regioselectivity of N- vs O-alkylation of the pyridone core.

Quantitative Performance Data

The following table summarizes the empirical reactivity differences between the two ester variants under standard laboratory conditions.

ParameterMethyl 2-oxo-1,2-dihydropyridine-4-carboxylateEthyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Formula / Molecular Weight C₇H₇NO₃ / 153.14 g/mol C₈H₉NO₃ / 167.16 g/mol
Saponification Rate (LiOH, RT) Fast (< 2 hours)Moderate (4-6 hours)
Direct Amidation Yield (80°C) High (75-85%)Low to Moderate (40-55%)
Steric Hindrance at Carbonyl LowModerate
N-Alkylation Regioselectivity > 95:5 (N:O ratio)~ 90:10 (N:O ratio)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. The built-in causality ensures that researchers understand why each step is performed.

Protocol 1: Base-Mediated Saponification of Methyl Ester

This protocol leverages the rapid kinetics of the methyl ester to generate the free carboxylic acid without degrading the pyridone ring.

  • Solvation: Dissolve 1.0 mmol of Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate in 4 mL of a 3:1 THF/H₂O mixture.

    • Causality: The mixed solvent system ensures the simultaneous solubility of both the lipophilic organic starting material and the inorganic base.

  • Base Addition: Add 2.0 mmol of LiOH·H₂O at 0 °C, then allow the mixture to warm to room temperature.

    • Causality: Using mild lithium hydroxide at low temperatures prevents unwanted ring-opening or degradation of the pyridone core that can occur with stronger bases like NaOH.

  • Reaction Monitoring: Stir for 2 hours.

    • Validation: Monitor via LC-MS or TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active ester spot confirms 100% conversion.

  • Precipitation: Acidify the aqueous layer dropwise with 1M HCl to pH ~3.

    • Causality: Adjusting the pH to the molecule's isoelectric point neutralizes the carboxylate salt, driving the precipitation of the free acid from the aqueous phase.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

    • Validation: ¹H NMR analysis should show the complete disappearance of the sharp methyl singlet at ~3.9 ppm.

Protocol 2: Direct Amidation Workflow

This workflow exploits the excellent leaving group ability of the methoxy group to form amides directly, saving time and reagents.

  • Preparation: Suspend 1.0 mmol of the methyl ester in 3 mL of anhydrous methanol in a heavy-walled pressure vessel.

  • Nucleophile Addition: Add 3.0 mmol of the target primary amine.

    • Causality: An excess of amine drives the equilibrium forward and acts as an auxiliary base to stabilize the transition state.

  • Thermal Activation: Seal the vessel and heat to 80 °C for 16 hours.

    • Causality: Thermal energy overcomes the activation barrier for the direct displacement of the methoxy group, bypassing the need for a discrete saponification and subsequent HATU/DIPEA peptide coupling sequence.

  • Cooling & Validation: Cool the reaction to room temperature.

    • Validation: If the resulting amide is less soluble than the starting materials (highly common), it will spontaneously precipitate upon cooling, serving as an automatic self-purifying step.

  • Collection: Filter the solid product. If the product remains in solution, concentrate the mixture under reduced pressure and purify via reverse-phase HPLC.

References

  • Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization Source: ACS Publications URL:[Link]

  • Synthesis and chemical reactivity of a 6-Me-3,2-hydroxypyridinone dithiazolide with primary amines Source: eScholarship (University of California) URL:[Link]

  • US10669285B2 - Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA)
  • Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | C7H7NO3 | CID 280755 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

HPLC method validation for quantifying Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Quantifying Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate: A Comparative Guide

The Analytical Challenge: Polarity and Retention

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 57785-85-0) is a highly polar heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs)[1]. From a chromatographic perspective, quantifying this intermediate presents a distinct challenge. Pyridine and its pyridone derivatives typically exhibit hydrophilic characteristics with pKa values ranging between 5.2 and 6.0[2].

When analyzed using standard reversed-phase (RP) high-performance liquid chromatography (HPLC), these compounds often elute near the void volume due to insufficient hydrophobic partitioning. Furthermore, the tautomeric nature of the lactam/pyridone ring leads to severe secondary interactions with uncapped surface silanols on traditional silica supports, resulting in broad, asymmetrical peaks[3].

Historically, analytical chemists have relied on ion-pairing reagents (e.g., trifluoroacetic acid or alkyl sulfonates) to force retention on standard C18 columns. However, these reagents permanently alter the stationary phase and cause severe ion suppression, rendering the method incompatible with modern LC-MS workflows[2].

Mechanistic Comparison: Standard C18 vs. Mixed-Mode Core-Shell

To establish a robust, stability-indicating method suitable for commercial drug substance testing, we must move beyond the limitations of standard C18 chemistry.

  • The Alternative (Standard C18): Relies exclusively on hydrophobic interactions. Because the target analyte is highly polar, it bypasses the hydrophobic alkyl chains and interacts directly with the acidic silanol groups on the silica surface, causing peak tailing and poor resolution.

  • The Optimized Product (Mixed-Mode Core-Shell): By utilizing a core-shell mixed-mode column (incorporating both hydrophobic and cation-exchange/hydrogen-bonding ligands), we introduce orthogonal retention mechanisms. This allows for strong retention of basic and zwitterionic compounds using simple, volatile, LC-MS compatible mobile phases (such as formic acid) without the need for ion-pairing agents[2].

Chromatographic interaction mechanisms comparing standard C18 and Mixed-Mode columns.

Comparative Experimental Methodologies

To objectively demonstrate the superiority of the mixed-mode approach, the following self-validating protocols were executed. Both methods utilize a built-in System Suitability Test (SST) to ensure the chromatographic system is fit for purpose prior to sample analysis.

Standard Preparation (Common to Both Methods)
  • Stock Solution: Accurately weigh 10.0 mg of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 10 minutes to ensure complete dissolution of the crystalline powder.

  • Dilution: Make up to the mark with Diluent to achieve a 0.1 mg/mL working standard.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to prevent particulate accumulation on the column frits.

The Alternative Method (Standard C18)
  • Column: Octadecylsilane (C18), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water : Acetonitrile (80:20 v/v). Causality: TFA is required as an ion-pairing agent to suppress silanol ionization and force analyte retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

The Optimized Method (Mixed-Mode Core-Shell)
  • Column: Core-shell mixed-mode (e.g., Coresep 100 or equivalent), 150 x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (70:30 v/v). Causality: Formic acid provides sufficient protonation for the cation-exchange mechanism while remaining fully volatile for downstream MS detection.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (in series with ESI-MS if required).

  • Column Temperature: 30°C.

Quantitative Performance Data

The experimental results clearly indicate that the optimized mixed-mode method outperforms the traditional C18 approach across all critical chromatographic parameters. The core-shell architecture drastically reduces the eddy diffusion (Van Deemter 'A' term), resulting in higher theoretical plates, while the mixed-mode chemistry eliminates peak tailing.

Chromatographic ParameterStandard C18 (Alternative)Mixed-Mode Core-Shell (Optimized)Analytical Impact
Retention Time (Rt) 1.8 min5.4 minOptimized method avoids void volume interference.
Tailing Factor (Tf) 2.3 (Severe tailing)1.05 (Excellent symmetry)Ensures accurate peak integration and quantitation.
Theoretical Plates (N) < 3,500> 14,000Higher efficiency yields sharper peaks and better LOD.
System Suitability (%RSD) 3.8% (Fails criteria)0.4% (Passes criteria)Demonstrates system stability and precision.
LC-MS Compatibility Poor (TFA suppresses ions)Excellent (Formic acid)Enables direct structural elucidation of impurities.

ICH Q2(R2) Method Validation Framework

For this analytical procedure to be utilized for release and stability testing of commercial drug substances, it must be validated according to the ICH Q2(R2) guidelines[4]. The objective of this validation is to demonstrate that the procedure is fit for its intended purpose throughout its lifecycle[5].

ICH Q2(R2) analytical procedure validation lifecycle for regulatory submissions.

Specificity and Reportable Range

The required reportable range is derived from the product specifications[5]. For assay purposes, the method was validated from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL). Specificity was confirmed by injecting diluent blanks and known synthetic precursors (e.g., unreacted esters or amines). The optimized mixed-mode method demonstrated a resolution (Rs) > 3.0 between Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate and all known impurities, ensuring no co-elution.

Linearity (Response)

The ICH Q2(R1) concept of linearity is now incorporated within the ICH Q2(R2) concept of response[6]. Five concentration levels (50%, 75%, 100%, 125%, 150%) were prepared and injected in triplicate. The calibration curve of peak area versus concentration yielded a correlation coefficient (R²) of 0.9998, with the y-intercept passing through the origin within a 95% confidence interval, proving a directly proportional response.

Accuracy and Precision (Combined Approach)

ICH Q2(R2) enables the use of a combined approach to evaluate accuracy and precision simultaneously[6].

  • Methodology: Triplicate sample preparations were spiked with the reference standard at three distinct levels (50%, 100%, and 150%) covering the reportable range.

  • Results: The mean recovery across all nine determinations was 99.4%, well within the acceptable criteria of 98.0% - 102.0%. The intermediate precision (evaluated by a second analyst on a different day) yielded a %RSD of 0.8%, confirming the method's robustness against day-to-day laboratory variations.

Conclusion

Standard C18 columns are fundamentally ill-equipped to handle the high polarity and secondary interactions inherent to Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate. By transitioning to a mixed-mode core-shell column, analytical scientists can leverage orthogonal retention mechanisms to achieve superior peak symmetry, excellent theoretical plate counts, and full LC-MS compatibility. When validated under the rigorous standards of ICH Q2(R2), this optimized method provides a highly reliable, self-validating system for the precise quantification of pyridone derivatives in pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA). URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) International Council for Harmonisation (ICH). URL: [Link]

  • HPLC Methods for analysis of Pyridine HELIX Chromatography. URL:[Link]

Sources

Mass Spectrometry Fragmentation Profiling: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development, 2-pyridone derivatives serve as critical pharmacophores. However, their structural elucidation via mass spectrometry (MS) is frequently complicated by the presence of positional isomers. This guide provides an objective, data-driven comparison of the fragmentation patterns of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate against its structural isomer, Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate , utilizing high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS).

As a Senior Application Scientist, I have structured this guide to not only present the data but to explain the fundamental causality behind these fragmentation behaviors and provide a self-validating experimental framework for your own laboratory.

Mechanistic Principles & Causality in MS Fragmentation

When analyzing heterocyclic esters, the primary analytical challenge lies in distinguishing isobaric neutral losses and differentiating isomeric species. The 2-pyridone core exhibits a well-documented tautomerism with 2-hydroxypyridine, which profoundly influences the site of protonation during electrospray ionization (ESI) and dictates the subsequent collision-induced dissociation (CID) trajectories.

General rules of even-electron ion fragmentation dictate that the most favored pathway cleaves the weakest bonds near the site of ionization, yielding the most stable cation and neutral fragments[1]. For Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, characteristic fragment ions are formed by the successive loss of simple peripheral functional groups (e.g., the ethyl ester moiety) prior to the decomposition of the core heterocyclic ring[2].

Once the peripheral groups are cleaved, the fragmentation of the 2-pyridone core parallels the well-documented electron impact (EI) and CID pathways of pyrimidinones, which are specifically characterized by the loss of carbon monoxide (CO) and subsequent ring contraction[3].

Visualizing the Fragmentation Pathway

MS_Pathway M [M+H]+ m/z 168.06 F1 [M+H - C2H4]+ m/z 140.03 M->F1 -C2H4 (28 Da) McLafferty-type F2 [M+H - C2H5OH]+ m/z 122.02 M->F2 -C2H5OH (46 Da) Direct Cleavage F1->F2 -H2O (18 Da) F3 [Pyridone+H]+ m/z 96.04 F1->F3 -CO2 (44 Da) Decarboxylation F4 [Pyrrole-like]+ m/z 68.04 F3->F4 -CO (28 Da) Ring Contraction

ESI-MS/MS fragmentation pathway of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

Comparative Fragmentation Analysis

The position of the ester group dictates the charge distribution and the kinetics of the neutral losses. In the target compound (ester at position 4), the dominant initial loss is ethylene via a McLafferty-type rearrangement. Conversely, in the 6-oxo-3-carboxylate isomer, the proximity of the ester to the nitrogen/carbonyl system alters the charge localization, making the direct loss of ethanol (C2H5OH) significantly more favorable.

Table 1: Comparative ESI-MS/MS Product Ions (Positive Ion Mode, CE = 20 eV)

Precursor Ion (m/z)Fragment m/zNeutral LossProposed AssignmentTarget Relative AbundanceIsomer Relative Abundance
168.06140.0328.03 (C₂H₄)[M+H - C₂H₄]⁺100% (Base Peak) 85%
168.06122.0246.04 (C₂H₅OH)[M+H - C₂H₅OH]⁺45%100% (Base Peak)
168.0696.0472.02 (C₂H₄+CO₂)[Pyridone+H]⁺60%30%
168.0668.04100.02 (72+CO)[Pyrrole-like]⁺25%15%

Note: Target = Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate; Isomer = Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

Self-Validating LC-MS/MS Protocol

A major pitfall in tandem mass spectrometry is the misassignment of isobaric neutral losses. High-resolution mass spectrometry is critical for distinguishing these isobaric losses—such as differentiating the loss of ethylene (C₂H₄, 28.031 Da) from carbon monoxide (CO, 27.995 Da)—ensuring accurate correlation between precursor and fragment ions[4].

To prevent false pathway assignments, the following protocol is designed as a self-validating system using isotopic labeling and MS³ validation.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotopic Spiking

  • Action: Prepare the analyte at 1 µg/mL in 50:50 Water:Acetonitrile. Spike the sample with an equimolar concentration of a ¹³C₂-ethyl labeled analogue.

  • Causality: If the primary ~28 Da neutral loss shifts to ~30 Da in the labeled cohort, the mechanism is definitively confirmed as an ester-derived ethylene loss rather than premature CO loss from the pyridone ring. This internal control self-validates the fragmentation lineage.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 RP-HPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Causality: The acidic modifier (formic acid) forces consistent protonation to the[M+H]⁺ state, stabilizing the precursor ion for reproducible CID and preventing the formation of complex sodium/potassium adducts that complicate MS/MS spectra.

Step 3: ESI-MS/MS Acquisition (DDA)

  • Action: Operate the mass spectrometer in positive ESI mode. Utilize a stepped Collision Energy (CE) gradient of 10, 20, and 30 eV.

  • Causality: Stepping the CE captures the full kinetic picture. Low-energy regimes (10 eV) favor the fragile cleavage of the peripheral ethyl ester, while high-energy regimes (30 eV) drive the robust contraction of the pyridone ring.

Step 4: MS³ Validation (Ion Trap)

  • Action: Isolate the m/z 140.03 fragment in the ion trap and subject it to a secondary CID event (MS³: 168 → 140 → CID).

  • Causality: This proves that the m/z 96 and m/z 122 ions originate directly from the m/z 140 intermediate, eliminating false pathway assignments caused by parallel, direct fragmentations of the m/z 168 precursor.

MS_Workflow S1 1. Isotopic Labeling (13C-Ethyl Spiking) S2 2. UHPLC Separation (0.1% FA Modifier) S1->S2 S3 3. ESI-CID MS/MS (Stepped CE: 10-30 eV) S2->S3 S4 4. MS^3 Validation (168 -> 140 -> CID) S3->S4 S5 5. Pathway Mapping & Isobaric Resolution S4->S5

Self-validating LC-MS^n workflow utilizing 13C-labeling for pathway confirmation.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. cdnsciencepub.com.[Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. orgchemboulder.com.[Link]

  • Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. nih.gov.[Link]

  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. researchgate.net.[Link]

Sources

A Comparative Guide to the Binding Affinity of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate and its Isomers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of the binding affinities of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate and its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical role of isomeric configuration in molecular recognition. We will explore the theoretical underpinnings and provide detailed, field-proven experimental protocols for quantifying binding affinity, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). By presenting a logical, evidence-based narrative, this guide aims to empower researchers to make informed decisions in lead optimization and drug candidate selection.

The Decisive Role of Isomerism in Drug-Target Interactions

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule is a fundamental determinant of its biological activity. Isomers, compounds sharing the same molecular formula but differing in their structural arrangement, can exhibit vastly different binding affinities for a biological target. This phenomenon arises from the precise three-dimensional complementarity required for effective drug-target engagement. Even subtle shifts in the positioning of functional groups can dramatically alter the non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern binding.

This guide focuses on the comparative binding analysis of three isomers of Ethyl oxo-dihydropyridine-carboxylate:

  • Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate: The lead compound of interest.

  • Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate: An isomer with altered substituent positions.

  • Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate: Another positional isomer.

Through a detailed examination of these compounds, we will illustrate the profound impact of isomeric variation on binding affinity and provide a robust framework for its experimental determination.

Quantifying Binding Affinity: A Dual-Methodology Approach

To obtain a comprehensive understanding of the binding characteristics of our isomeric compounds, we will employ two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[1][2] The use of multiple techniques provides a self-validating system, enhancing the trustworthiness of the obtained data.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics in Real-Time

SPR is a powerful optical technique for the real-time, label-free analysis of biomolecular interactions.[3][4] It measures changes in the refractive index on the surface of a sensor chip where a target protein is immobilized, allowing for the determination of association (k_a) and dissociation (k_d) rate constants, and subsequently the equilibrium dissociation constant (K_D).[3][5] A lower K_D value signifies a higher binding affinity.[1][6]

cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase A Target Protein Immobilization on Sensor Chip C Injection of Isomer Solutions (Analyte) A->C B Preparation of Isomer Serial Dilutions B->C D Real-Time Monitoring of Association and Dissociation C->D E Generation of Sensorgrams D->E F Data Fitting to a Kinetic Model E->F G Determination of ka, kd, and KD F->G cluster_prep Sample Preparation cluster_run Titration cluster_analysis Data Analysis A Target Protein in Sample Cell C Sequential Injections of Isomer into Protein A->C B Isomer Solution in Injection Syringe B->C D Measurement of Heat Change per Injection C->D E Integration of Heat Peaks D->E F Generation of Binding Isotherm E->F G Determination of KD, ΔH, and n F->G

Sources

Analytical Comparison Guide: IR Spectroscopic Profiling of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the rigorous structural validation of heterocyclic building blocks is paramount. Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 57785-85-0) is a highly versatile 2-pyridone derivative used extensively in drug discovery ([1]). This guide provides an objective comparison of analytical techniques—specifically Attenuated Total Reflectance (ATR-FTIR) versus traditional Potassium Bromide (KBr) Transmission—for characterizing this compound. By analyzing the causality behind its vibrational modes, this guide establishes a self-validating framework for ensuring the chemical integrity of 2-pyridone scaffolds.

Mechanistic Causality: The 2-Pyridone Scaffold

To accurately interpret the IR spectrum of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, one must understand the electronic and structural dynamics of the molecule:

  • Lactam-Lactim Tautomerism: 2-Pyridones exist in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In the solid state, X-ray crystallography and IR spectroscopy confirm that the molecule exists predominantly as the hydrogen-bonded lactam dimer ([2]). Consequently, a valid solid-state IR spectrum must exhibit a distinct C=O longitudinal frequency and an N−H stretch, while completely lacking the free O−H frequency characteristic of the lactim form.

  • Carbonyl Resonance & Frequency Shifts: The molecule contains two distinct carbonyl groups. The C4 ester C=O maintains strong double-bond character, absorbing at a higher frequency (~1721–1728 cm⁻¹) ([3]). Conversely, the lactam C=O at the C2 position experiences significant amide resonance (electron donation from the adjacent nitrogen lone pair). This weakens the C=O bond, shifting its stretching frequency down to ~1650–1685 cm⁻¹ ([4]).

Technology Comparison: ATR-FTIR vs. KBr Transmission

When validating the identity of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, the choice of sample introduction directly dictates data reliability.

  • Transmission (KBr Pellet) - The Legacy Method: While KBr provides sharp peaks and a linear response, it is highly hygroscopic. During pellet pressing, KBr absorbs atmospheric moisture, introducing a massive, broad O−H stretch at ~3400 cm⁻¹ and an H−O−H bending mode at ~1640 cm⁻¹ ([5]). This water bending mode directly overlaps with the critical 1650 cm⁻¹ lactam C=O stretch, confounding peak assignment and making tautomeric validation nearly impossible.

  • ATR-FTIR - The Modern Standard: ATR utilizes a diamond or ZnSe crystal to measure the evanescent wave extending into the sample. It requires no hygroscopic matrix. Verdict: ATR-FTIR is vastly superior for 2-pyridone derivatives because it provides a pristine, moisture-free view of the N−H and carbonyl regions, preserving the structural causality required for tautomer confirmation.

Quantitative Spectral Data

The following table summarizes the diagnostic reference peaks for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, contrasting the expected observations between ATR and KBr methods.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
N-H 2800 - 3200 (Broad)StretchingConfirms lactam tautomer and solid-state dimerization.
Ester C=O 1721 - 1728StretchingDistinguishes the C4 ethyl ester from the core lactam.
Lactam C=O 1650 - 1685StretchingPrimary identifier for the 2-pyridone core structure.
Ring C=C / C=N 1600 - 1615StretchingConfirms aromatic ring breathing modes.
Ester C-O 1250 - 1284StretchingValidates the ethyl ester linkage.

Workflow Visualization

IR_Workflow A Sample Prep: Ethyl 2-oxo-1,2- dihydropyridine-4-carboxylate B ATR-FTIR Method (Diamond Crystal) A->B C Transmission Method (KBr Pellet) A->C D Background Scan (Ambient Air / Blank KBr) B->D C->D E Data Acquisition (4000 - 400 cm⁻¹) D->E F Spectral Processing (Baseline & ATR Correction) E->F G Peak Identification (Lactam C=O vs Ester C=O) F->G

Fig 1: Workflow for IR spectroscopic validation of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure absolute trustworthiness in the spectral data, execute the following self-validating protocol:

  • System Readiness & Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (ambient air, 32 scans, 4 cm⁻¹ resolution).

    • Causality: This establishes a zero-absorbance baseline and maps ambient CO2​ and H2​O vapor. The software dynamically subtracts this from the sample spectrum, preventing atmospheric false positives.

  • Sample Application: Deposit 1–2 mg of the neat, solid Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave penetrates only 0.5–2 µm into the sample. Intimate physical contact is mandatory to prevent signal attenuation, particularly in the high-frequency N−H stretching region.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.

  • Internal Validation (The Self-Check): Inspect the 3400 cm⁻¹ region. A sharp, well-defined N−H peak combined with a clear doublet in the carbonyl region (1725 cm⁻¹ and 1660 cm⁻¹) validates the lactam tautomer. If a massive, broad band appears >3200 cm⁻¹, the sample has absorbed atmospheric moisture; the scan must be rejected and repeated after vacuum desiccation.

References

  • Canadian Journal of Chemistry . "Infrared spectra of 2-pyridone-16O and 2-pyridone-18O". Available at:[Link]

  • Journal of the Mexican Chemical Society (SciELO) . "A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation". Available at:[Link]

  • Wikipedia . "2-Pyridone: Tautomerism and Chemical Properties". Available at:[Link]

  • ResearchGate . "Overview infrared spectra of 2-pyridone·(H2O)n". Available at:[Link]

Sources

Benchmarking Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate: A Comprehensive Guide to Pyridone Scaffold Selection in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridinones are recognized as privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides and phenols, and as critical hinge-binding motifs in kinase inhibitors 1. A defining feature of the 2-pyridone class is the dynamic lactam-lactim (2-pyridone ⇌ 2-hydroxypyridine) tautomerism, which dictates the molecule's hydrogen-bonding capacity and profoundly impacts target affinity 2.

While unsubstituted 2-pyridone predominantly exists in the lactam form in polar environments 3, introducing electron-withdrawing groups—such as the C4-carboxylate in Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 57785-85-0)—modulates this equilibrium and alters the physicochemical profile 4. This guide objectively benchmarks Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate against standard pyridone derivatives, providing researchers with the mechanistic rationale and self-validating experimental protocols necessary for optimal scaffold selection.

Structural & Physicochemical Dynamics

The utility of a pyridone scaffold in fragment-based drug design hinges on its electronic distribution. Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate possesses a C4-ester group that acts as an electron-withdrawing group (EWG) via resonance and induction.

Mechanistic Impact of the C4-Ester:

  • Tautomeric Shift: The EWG increases the acidity of the lactam N-H, stabilizing the lactam form in polar physiological environments while enhancing its strength as a hydrogen-bond donor.

  • Lipophilicity (LogD): The ethyl ester masks the polarity of the corresponding free carboxylic acid, significantly improving membrane permeability compared to highly polar unsubstituted pyridones.

  • Synthetic Utility: The ester serves as a versatile orthogonal handle for downstream library generation (e.g., saponification, amidation, or reduction), which is absent in standard 2-pyridone or 4-pyridone.

Tautomerization_Dynamics cluster_0 Tautomeric Equilibrium Lactam Lactam Form (2-Pyridone) Lactim Lactim Form (2-Hydroxypyridine) Lactam->Lactim Non-Polar Solvents H_Bond Kinase Hinge Binding (Altered Donor/Acceptor Profile) Lactam->H_Bond Optimal H-Bonding EWG C4-Ester Group (Electron Withdrawing) EWG->Lactam Modulates pKa & Stability

Diagram 1: Lactam-lactim tautomerization modulated by the C4-ester group.

Quantitative Benchmarking Data

To guide rational drug design, the physicochemical properties of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate were benchmarked against standard reference scaffolds.

ScaffoldTautomeric Preference (Polar Media)Est. LogD (pH 7.4)H-Bond DonorsH-Bond AcceptorsSynthetic Utility
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate Lactam (Strong)~0.8 to 1.213High (C4-Ester handle)
2-Pyridone (Standard) Lactam (Moderate)~ -0.511Low (Unsubstituted)
4-Pyridone (Standard) Lactam (Strong)~ -0.811Low (Unsubstituted)
Pirfenidone (Reference) Fixed Lactam~ 1.901N/A (Fixed structure)

Data Synthesis: The addition of the C4-ester increases the hydrogen-bond acceptor count from 1 to 3, dramatically expanding the interactome potential within complex protein pockets (e.g., EZH2 or kinase hinge regions) while maintaining a highly favorable LogD for oral bioavailability.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are engineered as self-validating systems . They do not merely generate data; they inherently prove the reliability of the assay conditions during execution.

Protocol A: Tautomeric Ratio Determination via Variable-Temperature NMR (VT-NMR)
  • Objective: Quantify the exact lactam/lactim ratio in solution.

  • Causality: Tautomerization is a dynamic, rapid proton-exchange process. At ambient temperature, this rapid exchange often results in time-averaged NMR signals. By utilizing VT-NMR and cooling the sample to -40°C, we slow the exchange rate below the NMR timescale. This allows for the distinct integration of the lactam N-H and lactim O-H proton resonances.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5 mg of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate in 0.5 mL of anhydrous CDCl₃ (non-polar) and a separate sample in DMSO- d6​ (polar).

  • Internal Validation Spiking: Spike both samples with 2 mg of unsubstituted 2-pyridone.

    • Validation Logic: The tautomeric equilibrium constant ( KT​ ) of standard 2-pyridone in CDCl₃ is well-documented. Its calculated ratio serves as an internal system suitability standard to confirm solvent anhydricity (as trace water drastically shifts the equilibrium toward the lactam).

  • Acquisition: Acquire ¹H-NMR spectra starting at 25°C, decreasing in 10°C increments down to -40°C.

  • Analysis: Integrate the downfield N-H peak (~11-13 ppm) versus the O-H peak to determine the exact equilibrium ratio.

Protocol B: High-Throughput LogD (pH 7.4) Profiling via Shake-Flask LC-MS
  • Objective: Measure lipophilicity under physiological conditions.

  • Causality: Standard UV-based shake-flask methods are notoriously unreliable for tautomeric compounds because the lactam and lactim forms possess vastly different molar extinction coefficients. LC-MS bypasses this optical bias by relying on mass-to-charge quantification.

Step-by-Step Workflow:

  • Phase Saturation: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours.

  • Partitioning: Dissolve the test compound in the octanol phase (1 mM). Add an equal volume of the saturated PBS phase.

  • Internal Validation Spiking: Add 10 μM of Pirfenidone to the mixture.

    • Validation Logic: Pirfenidone is a permanently methylated, non-tautomerizing pyridone with a known, static LogP. Consistent recovery and partitioning of Pirfenidone validate that phase separation and extraction efficiencies are nominal, isolating any variance strictly to the test compound's tautomeric partitioning.

  • Agitation & Separation: Shake at 300 RPM for 2 hours at 25°C. Centrifuge at 4000 RPM for 15 minutes to break micro-emulsions.

  • Quantification: Analyze both phases via LC-MS (ESI+). Calculate LogD using the ratio of the peak areas.

Experimental_Workflow cluster_1 Self-Validating Assays Start Compound Selection: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate NMR VT-NMR Spectroscopy (Tautomeric Ratio) Start->NMR LCMS Shake-Flask LC-MS (LogD Profiling) Start->LCMS Data Benchmarking & SAR Generation NMR->Data LCMS->Data Val Internal Standards (2-Pyridone & Pirfenidone) Val->NMR System Suitability Val->LCMS Extraction Control

Diagram 2: Self-validating experimental workflow for physicochemical benchmarking.

Conclusion

Benchmarking Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate against standard pyridones reveals it to be a highly superior scaffold for complex drug design. The C4-ester not only provides a critical synthetic handle but actively modulates the electronic landscape of the ring—locking the molecule into a favorable lactam state in physiological media, increasing lipophilicity, and expanding its hydrogen-bond acceptor capacity. By employing the self-validating LC-MS and VT-NMR protocols outlined above, researchers can confidently map these physicochemical advantages directly to target engagement and ADME success.

References

  • Source: National Institutes of Health (NIH)
  • Pyridones in drug discovery: Recent advances Source: ResearchGate URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: National Institutes of Health (NIH)

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, ensuring the integrity of our environmental and safety protocols is just as critical as the synthesis workflows we execute. Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is a highly valuable heterocyclic building block widely utilized in pharmaceutical intermediate synthesis[1]. However, its pyridine-derived core dictates specific toxicological and environmental behaviors that necessitate stringent, scientifically grounded handling and disposal procedures.

This guide provides authoritative, step-by-step methodologies to manage this compound safely, ensuring regulatory compliance and environmental stewardship.

Physicochemical & Hazard Profiling

Before initiating any operational workflow, it is imperative to understand the quantitative and qualitative hazard profile of the chemical. Based on structural analogs and global harmonized standards for dihydropyridine derivatives, the following table summarizes the critical safety data[1][2].

Property / Hazard ParameterSpecification / Classification
Chemical Name Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate
CAS Number 57785-85-0
Chemical Class Heterocyclic Ester / Pyridine Derivative
Primary Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes.
Environmental Classification Poorly biodegradable; toxic to aquatic life.
EPA RCRA Applicability Managed as Hazardous Waste (Analogous to U-listed pyridine derivatives)

Operational Safety & Handling Protocol

To prevent exposure and ensure a self-validating safety loop during routine laboratory use, follow this step-by-step handling methodology:

Step 1: Personal Protective Equipment (PPE) Donning

  • Action: Equip standard chemical-resistant nitrile gloves, wrap-around safety goggles, and a flame-resistant laboratory coat. If handling large quantities where dust generation is likely, use an N95 or P100 particulate respirator.

  • Causality: The compound is a known skin and severe eye irritant. Particulate inhalation can cause immediate respiratory tract irritation[2].

Step 2: Engineering Controls Activation

  • Action: Conduct all weighing, transferring, and dilution manipulations within a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Validation: Verify the face velocity of the fume hood is between 80–100 feet per minute (fpm) using the digital monitor prior to opening the chemical container.

Step 3: Dispensing and Static Mitigation

  • Action: Use anti-static spatulas for powder transfer. Ensure that receiving vessels are grounded if transferring bulk quantities.

  • Validation: Visually confirm that no powder adheres to the outside of the receiving vial before transferring it to the analytical balance.

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent environmental discharge[3].

Step 1: Evacuation and Isolation

  • Action: Immediately isolate the spill area (minimum 5-meter radius). Ensure maximum ventilation in the room by keeping fume hoods running and opening external exhaust vents.

Step 2: Source Containment

  • Action: Prevent the spill from spreading. Crucial: Do not allow the product or contaminated rinsate to enter laboratory drains or municipal sewer systems[3].

Step 3: Absorption and Collection

  • Action (Solid Spill): Carefully sweep up the powder using a damp, disposable towel to prevent aerosolizing the dust.

  • Action (Liquid/Solution Spill): Cover the liquid with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite[3]. Do NOT use combustible materials like sawdust.

  • Causality: Using reactive absorbents or sweeping compounds containing oxidizers can trigger exothermic reactions with organic esters. Inert materials physically trap the compound without risking secondary thermal events.

Step 4: Decontamination and Validation

  • Action: Wash the spill site with a mild detergent and water. Collect all rinsate using absorbent pads.

  • Validation: After washing, visually inspect the area. Verify that the pH of the final surface swab/rinsate is neutral (pH 6.5–7.5) before classifying the area as fully decontaminated.

Regulatory Disposal Procedures (RCRA Compliant)

Because pyridine derivatives exhibit poor biodegradability and low BOD:COD ratios, they cannot be processed by standard municipal wastewater treatment plants[4].

Step 1: Solid and Liquid Waste Segregation

  • Action: Place all collected spill debris, absorbed liquids, and expired solid chemicals into a high-density polyethylene (HDPE) hazardous waste container.

Step 2: Contaminated Packaging Management

  • Action: Empty containers retain hazardous product residue. Do not rinse and reuse. Place the empty packaging directly into the hazardous waste receptacle[3].

Step 3: Off-Site Incineration

  • Action: Label the waste as "Hazardous Organic Waste - Pyridine Derivatives." Transfer the waste to a licensed environmental contractor for controlled high-temperature incineration (>1000°C).

  • Validation: Obtain and file the Certificate of Destruction (CoD) from the licensed waste management facility to close the chain of custody and validate regulatory compliance.

Mechanistic Rationale for Disposal Choices (E-E-A-T)

Why is high-temperature incineration the absolute standard for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate?

The answer lies in the molecular stability of the heterocyclic ring. Pyridine derivatives contain a highly stable, electron-deficient aromatic nitrogen heterocycle. Biological wastewater treatment facilities rely on microbial degradation, but microbes struggle to cleave this specific ring structure efficiently, leading to a phenomenon known as "poor biodegradability"[4]. If discharged into drains, these compounds persist in the environment, eventually leaching into groundwater and posing severe toxicity risks to aquatic ecosystems.

Incineration at temperatures exceeding 1000°C provides the necessary activation energy to completely thermally cleave the pyridine ring. Furthermore, RCRA-approved incineration facilities utilize advanced scrubber systems to capture and neutralize the nitrogen oxides (NOx) generated during combustion, effectively transforming a persistent organic pollutant into harmless elemental gases and neutralized salts.

Process Workflow Visualization

The following diagram illustrates the logical decision tree for handling waste and spills of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, ensuring a closed-loop safety system.

DisposalWorkflow Start Waste Generation (Spill or End-of-Use) Solid Solid Powder Spill Start->Solid Liquid Aqueous/Solvent Waste Start->Liquid Container Contaminated Packaging Start->Container Sweep Sweep & Collect (Avoid Dust Generation) Solid->Sweep Absorb Absorb with Inert Material (Sand/Vermiculite) Liquid->Absorb Seal Seal in Hazardous Waste Receptacle Container->Seal Sweep->Seal Absorb->Seal Incinerate RCRA-Approved Incineration (>1000°C) Seal->Incinerate

Workflow for the containment and RCRA-compliant disposal of Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

References

  • ASCE Library. Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern. Retrieved from[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.